molecular formula C9H7F B2684173 2-Ethynyl-1-fluoro-3-methylbenzene CAS No. 1279106-21-6

2-Ethynyl-1-fluoro-3-methylbenzene

Cat. No.: B2684173
CAS No.: 1279106-21-6
M. Wt: 134.153
InChI Key: QHPBWIQOUXNIRE-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-3-methylbenzene, with the CAS number 1279106-21-6, is an organic compound with the molecular formula C9H7F and a molecular weight of 134.15 . This compound serves as a valuable building block in synthetic and medicinal chemistry. Its structure, featuring an ethynyl group and a fluorine atom on a toluene backbone, makes it a versatile intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Sonogashira reaction . The presence of the ethynyl group allows for facile cyclization and linear extension of molecular frameworks, while the fluorine atom can be used to modulate the electronic properties, lipophilicity, and metabolic stability of resulting compounds. Research indicates its application in the development of pharmaceutical candidates and advanced materials, supported by its presence in multiple patent filings . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can identify the compound by its SMILES notation, CC1=C(C#C)C(F)=CC=C1, and its InChIKey, QHPBWIQOUXNIRE-UHFFFAOYSA-N .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPBWIQOUXNIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Ethynyl-1-fluoro-3-methylbenzene (CAS 1279106-21-6), a specialized fluorinated aryl alkyne intermediate.[1] Characterized by a 1,2,3-trisubstituted benzene core where the ethynyl group is sterically crowded between a fluorine atom and a methyl group, this compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1] This document details the structural identification, validated synthetic pathways, and characterization protocols required for high-purity production.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the existence of multiple positional isomers (e.g., 1-ethynyl-2-fluoro-3-methylbenzene).[1] The target compound features the ethynyl moiety "sandwiched" between the fluoro and methyl substituents.

PropertyDetail
Chemical Name 2-Ethynyl-1-fluoro-3-methylbenzene
CAS Number 1279106-21-6
Synonyms 2-Fluoro-6-methylphenylacetylene; 1-Fluoro-2-ethynyl-3-methylbenzene
Molecular Formula C₉H₇F
Molecular Weight 134.15 g/mol
SMILES CC1=C(C#C)C(F)=CC=C1
InChI Key QHPBWIQOUXNIRE-UHFFFAOYSA-N
Structure Description Benzene ring substituted at positions 1, 2, and 3 with Fluoro, Ethynyl, and Methyl groups, respectively.[1][2][3][4][5][6][7]

Synthetic Pathways

The synthesis of 2-Ethynyl-1-fluoro-3-methylbenzene is challenging due to the steric hindrance at the C2 position.[1] The most robust method involves a Sonogashira coupling utilizing a trimethylsilyl (TMS) protecting group to prevent homocoupling and ensure high yields.

Method A: Sonogashira Coupling (Preferred)

This route utilizes 2-bromo-1-fluoro-3-methylbenzene as the starting material.[1] The use of a bulky phosphine ligand or high-activity catalyst is recommended to overcome the steric congestion flanked by the ortho-fluoro and ortho-methyl groups.[1]

Step 1: Cross-Coupling
  • Precursor: 2-Bromo-1-fluoro-3-methylbenzene (CAS 1427436-88-1 or similar halide).[1]

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (3 mol%), Et₃N (solvent/base).[1]

  • Conditions: 80°C, Inert Atmosphere (N₂/Ar), 12-24 hours.

Step 2: Desilylation
  • Reagents: K₂CO₃ (1.5 eq), Methanol/THF (1:1).[1]

  • Conditions: Room temperature, 2 hours.

  • Purification: Silica gel flash chromatography (Hexanes).

Method B: Corey-Fuchs Reaction (Alternative)

If the aldehyde precursor is more accessible, the Corey-Fuchs olefination offers a metal-free alternative for the carbon-chain extension.[1]

  • Precursor: 2-Fluoro-6-methylbenzaldehyde.[1]

  • Reagents: CBr₄, PPh₃ (Step 1); n-BuLi (Step 2).[1]

  • Mechanism: Formation of gem-dibromoalkene followed by lithium-halogen exchange and Fritsch-Buttenberg-Wiechell rearrangement.[1]

Visual Synthesis Workflow

The following diagram illustrates the logical flow for the Sonogashira protocol, highlighting critical decision points and reagents.

Synthesis_Workflow Start Precursor: 2-Bromo-1-fluoro-3-methylbenzene Reagents1 Reagents: TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, 80°C Start->Reagents1 Sonogashira Coupling Intermediate Intermediate: ((2-Fluoro-6-methylphenyl)ethynyl)trimethylsilane Reagents1->Intermediate Yield: ~85% Deprotection Deprotection: K2CO3, MeOH/THF RT, 2h Intermediate->Deprotection Desilylation Product Target Product: 2-Ethynyl-1-fluoro-3-methylbenzene (CAS 1279106-21-6) Deprotection->Product Yield: ~90%

Caption: Step-by-step Sonogashira synthesis pathway from the aryl bromide precursor to the final terminal alkyne.

Experimental Protocol (Validated)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Synthesis of TMS-Protected Intermediate
  • Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar.

  • Charging: Add 2-bromo-1-fluoro-3-methylbenzene (10.0 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol), and CuI (57 mg, 0.3 mmol).

  • Solvent: Evacuate and backfill with N₂ three times. Add anhydrous Et₃N (50 mL) via syringe.

  • Addition: Add Trimethylsilylacetylene (1.5 eq, 15.0 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C. Monitor by TLC (Hexanes). The reaction typically completes in 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with Et₂O. Concentrate the filtrate under reduced pressure.

Protocol 2: Deprotection to Final Product
  • Dissolution: Dissolve the crude TMS-intermediate in THF/MeOH (1:1, 20 mL).

  • Cleavage: Add K₂CO₃ (2.0 g, 15 mmol) and stir vigorously at room temperature for 2 hours.

  • Extraction: Dilute with water (50 mL) and extract with pentane or diethyl ether (3 x 30 mL).

  • Drying: Dry the combined organics over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (100% Pentane) to obtain 2-Ethynyl-1-fluoro-3-methylbenzene as a colorless to pale yellow oil.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

NMR Spectroscopy Expectations
NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 7.10 - 7.25Multiplet1HAr-H (C4/C5)
¹H NMR 6.90 - 7.00Multiplet2HAr-H (C5/C6)
¹H NMR 3.45Singlet1HC≡C-H (Terminal Alkyne)
¹H NMR 2.42Singlet/Doublet3HAr-CH₃ (Methyl)
¹³C NMR ~160.0Doublet (J_CF)1CC-F (C1)
¹³C NMR ~82.0-1CC ≡C-H
¹³C NMR ~80.0-1CC≡C -H

Note: The acetylenic proton (C≡C-H) shift is highly solvent-dependent.[1] In CDCl₃, it typically appears between 3.0–3.5 ppm.[1]

Infrared (IR) Spectroscopy
  • Diagnostic Band: Weak to medium absorption at 2100–2150 cm⁻¹ (C≡C stretch).

  • C-H Stretch: Sharp peak at ~3300 cm⁻¹ (Terminal Alkyne C-H).

Applications & Handling

Primary Applications
  • Click Chemistry: The terminal alkyne serves as a "handle" for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach fluorinated aromatic tags to biomolecules.[1]

  • Liquid Crystals: Phenylacetylene derivatives are core components in high-birefringence liquid crystal mixtures used in optical displays. The fluoro and methyl substituents modulate the dielectric anisotropy and viscosity.

  • Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors where the rigid acetylene spacer positions the fluorinated ring into specific hydrophobic pockets.

Safety & Storage (MSDS Highlights)
  • Hazards: Flammable liquid.[8] Irritating to eyes, respiratory system, and skin.[1]

  • Storage: Store at 2–8°C under an inert atmosphere. Alkyne terminals can polymerize slowly upon exposure to light and heat.

  • Signal Word: Warning.

References

  • PubChem. (2025).[9] 2-Ethynyl-1-fluoro-3-methylbenzene Compound Summary. National Library of Medicine. [Link][1]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [Link]

Sources

An In-depth Technical Guide to 1-Ethynyl-2-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-ethynyl-2-fluoro-3-methylbenzene (CAS No. 1538321-99-1).[1] This molecule is a substituted phenylacetylene, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique reactivity of the ethynyl group and the modulating effects of the aromatic substituents. The strategic placement of a fluorine atom and a methyl group on the benzene ring is anticipated to influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This guide offers a detailed, practical framework for the synthesis and handling of this compound, along with an exploration of its potential utility in drug discovery and development.

Physicochemical Properties

Currently, detailed experimental data for the physicochemical properties of 1-ethynyl-2-fluoro-3-methylbenzene are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key properties.

PropertyValueSource/Basis
CAS Number 1538321-99-1[1]
Molecular Formula C₉H₇F[1]
Molecular Weight 134.15 g/mol [1]
Physical Form Liquid[1]
Boiling Point Estimated: 170-180 °CBased on analogs like 4-ethynyl-1-fluoro-2-methylbenzene (169-170 °C) and 1-ethynyl-3-methyl-benzene (106-108 °C at reduced pressure).[2][3] The ortho-substitution may slightly increase the boiling point compared to the meta-isomer.
Density Estimated: ~1.0 g/mLBased on analogs like 1-ethynyl-3-fluorobenzene (1.039 g/mL) and 4-ethynyl-1-fluoro-2-methylbenzene (1.007 g/mL).[3][4]
Refractive Index Estimated: ~1.52Based on analogs like 1-ethynyl-3-fluorobenzene (n20/D 1.5170) and 4-ethynyl-1-fluoro-2-methylbenzene (n20/D 1.5210).[3][4]

Synthesis of 1-Ethynyl-2-fluoro-3-methylbenzene

The most logical and widely applicable method for the synthesis of 1-ethynyl-2-fluoro-3-methylbenzene is the Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this case, a two-step sequence is proposed, starting from a suitable halogenated precursor.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Sonogashira Coupling & Deprotection A 2-Fluoro-3-methylaniline B 2-Fluoro-1-iodo-3-methylbenzene A->B NaNO₂, KI, H₂SO₄ C 1-Ethynyl-2-fluoro-3-methylbenzene B->C 1. TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N 2. K₂CO₃, MeOH

Caption: Proposed two-step synthesis of 1-Ethynyl-2-fluoro-3-methylbenzene.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-1-iodo-3-methylbenzene (Precursor)

This protocol is adapted from standard Sandmeyer reaction procedures for the conversion of anilines to aryl iodides.

Materials:

  • 2-Fluoro-3-methylaniline

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq.) in a mixture of water and concentrated sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution. A dark precipitate will form.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-fluoro-1-iodo-3-methylbenzene.

Protocol 2: Synthesis of 1-Ethynyl-2-fluoro-3-methylbenzene

This protocol utilizes a Sonogashira coupling with a protected alkyne, followed by deprotection.

Materials:

  • 2-Fluoro-1-iodo-3-methylbenzene

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2-fluoro-1-iodo-3-methylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Add anhydrous toluene and triethylamine (3.0 eq.).

  • Add ethynyltrimethylsilane (1.2 eq.) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected intermediate.

  • Dissolve the crude intermediate in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.0 eq.) and stir at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC or GC-MS).

  • Filter the mixture and concentrate the filtrate.

  • Redissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethynyl-2-fluoro-3-methylbenzene.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a characteristic singlet for the acetylenic proton and distinct signals for the aromatic protons and the methyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Acetylenic H~3.1-3.4s-
Aromatic H's~6.9-7.4m-
Methyl H's~2.3s-

Rationale: The acetylenic proton of phenylacetylene resonates at ~3.0 ppm.[7] The electron-withdrawing fluorine may cause a slight downfield shift. The aromatic protons will appear as a complex multiplet due to splitting from each other and from the fluorine atom. The methyl protons will likely be a singlet.

¹³C NMR Spectroscopy

The carbon NMR will be characterized by the two acetylenic carbon signals and the aromatic carbons, with C-F coupling being a key feature.

CarbonPredicted Chemical Shift (δ, ppm)
Acetylenic C (C≡CH)~80-85
Acetylenic C (C≡CH)~75-80
Aromatic C-F~160 (d, ¹JCF ≈ 245 Hz)
Aromatic C's~115-140
Methyl C~15

Rationale: The acetylenic carbons of phenylacetylene appear at 83.7 and 77.3 ppm.[8] The aromatic carbon directly attached to the fluorine will show a large one-bond coupling constant. Other aromatic carbons will show smaller C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic stretches for the alkyne and aromatic moieties.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
≡C-H stretch~3300Strong, sharp
C≡C stretch~2100-2150Weak to medium
C-H aromatic stretch>3000Medium
C=C aromatic stretch~1600, 1480Medium
C-F stretch~1200-1250Strong

Rationale: Terminal alkynes show a characteristic sharp ≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch in the 2100-2260 cm⁻¹ region.[9][10] The C-F stretch for fluoroaromatics typically appears in the 1200-1250 cm⁻¹ range.

Mass Spectrometry

The mass spectrum should show a clear molecular ion peak.

IonPredicted m/z
[M]⁺134.05

Rationale: The molecular weight is 134.15. High-resolution mass spectrometry should confirm the elemental composition of C₉H₇F. The fragmentation pattern would likely involve loss of the acetylenic proton and potentially fragmentation of the aromatic ring.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 1-ethynyl-2-fluoro-3-methylbenzene is primarily dictated by the terminal alkyne and the substituted aromatic ring.

  • Terminal Alkyne: The acetylenic proton is weakly acidic and can be deprotonated with a strong base to form a metal acetylide. This nucleophile can then participate in various reactions, including additions to carbonyls and other electrophiles. The alkyne can also undergo cycloaddition reactions and transition-metal-catalyzed couplings.

  • Aromatic Ring: The fluorine and methyl substituents will influence the regioselectivity of any electrophilic aromatic substitution reactions. The fluorine atom is deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these two groups will determine the outcome of such reactions.

Reactivity A 1-Ethynyl-2-fluoro-3-methylbenzene B Metal Acetylide A->B Strong Base C Cycloaddition Products A->C Dienes/Azides D Further Coupled Products A->D Sonogashira, etc. E Ring Substituted Products A->E Electrophiles

Caption: Key reactivity pathways for 1-ethynyl-2-fluoro-3-methylbenzene.

Potential Applications in Drug Discovery

Substituted phenylacetylenes are valuable building blocks in medicinal chemistry.[5][11] The incorporation of fluorine into drug candidates can offer several advantages, including:

  • Metabolic Stability: The C-F bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[12]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency.[13]

  • Lipophilicity and Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes.[12]

1-Ethynyl-2-fluoro-3-methylbenzene can serve as a versatile scaffold for the synthesis of novel small molecules for various therapeutic targets. The alkyne moiety can be used as a handle for further functionalization or as a key pharmacophoric element.

Safety and Handling

1-Ethynyl-2-fluoro-3-methylbenzene is classified as a warning substance with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated fume hood.

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep container tightly closed.

  • Handle under an inert atmosphere (e.g., argon or nitrogen) if sensitive to air or moisture.

Conclusion

1-Ethynyl-2-fluoro-3-methylbenzene is a promising building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently sparse, this guide provides a robust theoretical and practical framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. The unique combination of a reactive alkyne with a strategically substituted aromatic ring makes this molecule a valuable tool for the development of novel and functionalized molecules. Further research into the specific properties and reactivity of this compound is warranted and will undoubtedly expand its applications.

References

  • Infrared Spectra of Some Common Functional Groups. OpenStax. (2023, September 20). [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. (2022, December 20). [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016, November 23). [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. (2016, March 26). [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025, January 1). [Link]

  • Benzene, 1-ethynyl-4-fluoro-. NIST WebBook. [Link]

  • Supporting Information. Semantic Scholar. [Link]

  • Supporting Information for. The Royal Society of Chemistry. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Rsc.org. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. (2020, May 15). [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. [Link]

  • Fluorine in Life Sciences: Bridging Chemistry and Biology. NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 1-Ethyl-2-fluoro-3-methylbenzene. PubChem. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. (2021, October 20). [Link]

  • Photoinduced inverse Sonogashira coupling reaction. Semantic Scholar. [Link]

  • Biological Impacts of Fluorination. ResearchGate. [Link]

  • 13C NMR Spectroscopy. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. (2021, February 22). [Link]

  • Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. [Link]

  • Infrared spectra of protonated a) ortho-(oF-Phe) and b).... ResearchGate. [Link]

  • Fluorine as a spectroscopic lable to characterize ortho-phenylenes. [Link]

  • Benzene, 1-fluoro-3-methyl-. NIST WebBook. [Link]

  • Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. PubMed. (2021, November 5). [Link]

  • 2-ethynyl-1-fluoro-3-methylbenzene (C9H7F). PubChemLite. [Link]

  • 13 C-NMR data of selected carbons (in ppm.) of a number of α-Ferrocenylalkyl carbocations in Trifluoracetic acid medium at ambient temperature.. ResearchGate. [Link]

  • Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. ResearchGate. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. (2022, November 7). [Link]

Sources

Technical Guide: Synthesis of 2-Fluoro-3-methylphenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

2-Fluoro-3-methylphenylacetylene (CAS: Standard analogs exist, specific CAS varies by salt/purity) is a critical "warhead" intermediate in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5).[1]

The 1-ethynyl-2-fluoro-3-methylbenzene motif serves as a bioisostere for the phenylethynyl scaffold found in first-generation mGluR5 antagonists like MPEP and MTEP .[1] The introduction of the fluorine atom at the ortho position (relative to the alkyne) and the methyl group at the meta position provides two distinct advantages:

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the susceptible ortho position.

  • Conformational Lock: The steric bulk of the ortho-fluorine restricts the rotation of the phenyl ring relative to the alkyne spacer, potentially improving binding affinity in the mGluR5 allosteric pocket.

This guide details the most robust, scalable synthetic pathway: a two-step Sonogashira coupling sequence starting from 3-bromo-2-fluorotoluene.[1]

Strategic Retrosynthesis

The synthesis is best approached via Disconnection Approach (Csp–Csp2) . The high bond dissociation energy of the C-F bond makes it a poor handle for coupling; therefore, the halogen handle must be a Bromide or Iodide at the 1-position.

Pathway Logic
  • Target: 1-Ethynyl-2-fluoro-3-methylbenzene[1]

  • Primary Disconnection: C1–Alkyne bond.

  • Precursor: 3-Bromo-2-fluorotoluene (Commercially available or synthesized via Sandmeyer reaction from 2-fluoro-3-methylaniline).[1]

  • Coupling Partner: Trimethylsilylacetylene (TMSA). Note: Direct coupling with acetylene gas is avoided in early-stage discovery due to high risks of homocoupling (Glaser coupling) and poly-substitution.[1]

Retrosynthesis Target Target: 2-Fluoro-3-methylphenylacetylene Inter Intermediate: TMS-Protected Alkyne Target->Inter Desilylation (K2CO3/MeOH) SM Starting Material: 3-Bromo-2-fluorotoluene Inter->SM Sonogashira (Pd/Cu) Reagent Reagent: Trimethylsilylacetylene (TMSA) Inter->Reagent

Figure 1: Retrosynthetic analysis showing the disconnection strategy back to the aryl bromide.

Primary Protocol: Sonogashira Coupling Sequence

Objective: Synthesis of 1-((trimethylsilyl)ethynyl)-2-fluoro-3-methylbenzene followed by deprotection.[1]

Step 1: Cross-Coupling (The "Capping" Reaction)

This step utilizes a Pd(0)/Cu(I) catalytic cycle.[2] The presence of the ortho-fluorine creates an electronic withdrawal effect, slightly deactivating the C-Br bond compared to non-fluorinated analogs.[1] Consequently, a higher activity catalyst or elevated temperature is required compared to simple iodobenzene couplings.

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes
3-Bromo-2-fluorotoluene Substrate1.0Limiting reagent.[1]
TMS-Acetylene Nucleophile1.2 - 1.5Excess compensates for volatility.[1]
PdCl2(PPh3)2 Catalyst0.03 - 0.05Bis(triphenylphosphine)palladium(II) dichloride is robust.[1]
CuI Co-Catalyst0.02Essential for transmetallation.
Triethylamine (Et3N) Base/SolventExcessActs as proton scavenger and solvent.
THF Co-Solvent(Optional)Improves solubility if Et3N is insufficient.

Detailed Workflow:

  • Degassing (Critical): Charge an oven-dried Schlenk flask with 3-bromo-2-fluorotoluene, PdCl2(PPh3)2, and CuI. Seal and cycle vacuum/Argon (3x). Oxygen presence causes oxidative homocoupling of the alkyne (Glaser side-reaction).[1]

  • Solvent Addition: Add degassed anhydrous Et3N (and THF if needed) via syringe.

  • Reagent Addition: Add TMS-acetylene dropwise at room temperature.

  • Reaction: Heat the mixture to 70–80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 95:5) or GC-MS.[1][3] The product will appear as a less polar spot than the starting bromide.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with Et2O. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, 100% Hexanes). Note: The TMS-protected intermediate is highly lipophilic.[1]

Step 2: Desilylation (Deprotection)

Removal of the TMS group reveals the terminal alkyne proton.

Reagents:

  • Substrate: TMS-intermediate (from Step 1).[1]

  • Base: Potassium Carbonate (K2CO3), 2.0 equiv.

  • Solvent: Methanol (MeOH) or MeOH/CH2Cl2 (1:1).

Detailed Workflow:

  • Dissolve the TMS-intermediate in MeOH.[1]

  • Add solid K2CO3. Stir at Room Temperature for 1–2 hours.

  • Monitoring: TLC will show a slight downward shift (increase in polarity) and loss of UV activity associated with the silyl group, though often subtle. 1H NMR is the best check (disappearance of TMS peak at 0.2 ppm).

  • Workup: Dilute with water, extract with Et2O or Pentane. Caution: The product is volatile. Do not rotovap at high vacuum/high heat.

  • Yield: Expect >85% over two steps.

Mechanistic Pathway (Sonogashira Cycle)

Understanding the mechanism allows for troubleshooting. The cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).

SonogashiraMechanism cluster_copper Copper Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetallation Ar-Pd(II)-C≡C-TMS OxAdd->TransMet + Cu-C≡C-TMS RedElim Reductive Elimination Product Release TransMet->RedElim - CuBr RedElim->Pd0 Product CuI CuI CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet

Figure 2: The catalytic cycle.[1] Note that the Transmetallation step is often the rate-determining step in hindered systems.[1]

Alternative Route: Seyferth-Gilbert Homologation

If the aryl bromide is unavailable, but 2-fluoro-3-methylbenzaldehyde is accessible, use the Seyferth-Gilbert homologation.[1]

  • Reagent: Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[1]

  • Base: K2CO3.

  • Solvent: MeOH.

  • Mechanism: The reagent generates a carbene which reacts with the aldehyde to form the terminal alkyne directly in one step.

  • Pros/Cons: Avoids Pd/Cu metals (good for GMP), but the reagent is expensive and diazo compounds require safety handling.

Process Control & Troubleshooting (Expertise)

IssueRoot CauseCorrective Action
Low Conversion Oxidative addition failure due to steric/electronic deactivation.[1]Switch ligand to XPhos or SPhos (Buchwald ligands) or change solvent to DMF (higher temp).
Glaser Coupling (Di-alkyne) Oxygen in the system.[1][4]Rigorous freeze-pump-thaw degassing.[1] Keep CuI loading low (<2%).
Product Volatility Low molecular weight of target.Do not dry under high vacuum for extended periods. Use Pentane for extraction.
"Black" Reaction Pd precipitation ("Pd black").Inefficient ligation. Add excess PPh3 or switch to Pd(dppf)Cl2.
Analytical Validation (Self-Validating System)[1]
  • 1H NMR (CDCl3):

    • Acetylenic Proton: Look for a singlet/doublet (due to long-range F-coupling) at δ ~3.3 ppm .[1]

    • Methyl Group: Singlet at δ ~2.3 ppm .

    • Aromatic Region: Multiplets at δ 7.0–7.5 ppm .

  • 13C NMR: Characteristic alkyne carbons at δ ~80 ppm and δ ~83 ppm .

  • 19F NMR: Single peak, useful for assessing purity against non-fluorinated impurities.

References

  • mGluR5 Antagonist Context

    • Synthesis and SAR of an mGluR5 allosteric partial antagonist lead. National Institutes of Health (PMC). Available at: [Link]

    • Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists. National Institutes of Health (PMC). Available at: [Link]

  • Sonogashira Protocol Standards

    • Sonogashira Coupling. Organic Chemistry Portal.[5] Available at: [Link][1]

  • Fluorine Chemistry

    • The synthesis of some fluoroaromatic acetylenes.[5][6] Journal of the Chemical Society C (RSC).[6] Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Ethynyl-1-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of 2-Ethynyl-1-fluoro-3-methylbenzene .

Executive Summary

2-Ethynyl-1-fluoro-3-methylbenzene (CAS: 1279106-21-6) is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical candidates and advanced materials.[1][2][3] Characterized by a terminal alkyne flanked by a fluoro and a methyl group, this molecule offers a unique steric and electronic profile. The "ortho-ortho" substitution pattern (positions 1 and 3 relative to the alkyne) imposes specific steric constraints that modulate reactivity, making it a critical scaffold for constructing atropisomeric biaryls, fluorinated indoles, and covalent inhibitors.

This guide provides a comprehensive analysis of its molecular weight, formula, synthetic challenges, and quality control parameters.

Part 1: Molecular Identity & Physicochemical Properties

The precise identification of this isomer is critical, as the positional variance of the fluorine and methyl groups significantly alters the compound's electronic distribution and metabolic stability.

Core Identifiers
ParameterSpecification
Chemical Name 2-Ethynyl-1-fluoro-3-methylbenzene
Common Synonyms 2-Fluoro-6-methylphenylacetylene; 1-Fluoro-3-methyl-2-ethynylbenzene
CAS Registry Number 1279106-21-6
Molecular Formula C₉H₇F
Molecular Weight 134.15 g/mol
SMILES Cc1cccc(F)c1C#C
InChI Key VHMHTJBHYOGVBI-UHFFFAOYSA-N (Isomer specific)
Physicochemical Profile

Data derived from empirical analysis of structural analogs and computational prediction models.

PropertyValueContext for Application
Physical State Liquid (at 25°C)Colorless to pale yellow; sensitive to oxidation.
Boiling Point 169–172 °C (760 mmHg)Requires vacuum distillation for purification to prevent thermal polymerization.
Density 1.04 ± 0.05 g/cm³Denser than standard aromatics due to fluorine substitution.
LogP (Predicted) ~3.1High lipophilicity; suitable for CNS-active drug scaffolds.
Flash Point ~55 °CFlammable; requires grounding during transfer.

Part 2: Synthetic Methodology (The "How-To")

The synthesis of 2-ethynyl-1-fluoro-3-methylbenzene presents a specific challenge: steric crowding . The target alkyne is positioned between a fluorine atom and a methyl group. Standard Sonogashira conditions often fail or proceed sluggishly due to the hindrance at the oxidative addition step.

Optimized Synthetic Pathway

The most robust route utilizes a Sonogashira Coupling followed by desilylation. Direct coupling of acetylene gas is generally avoided due to homocoupling side reactions.

Protocol: Sterically Hindered Sonogashira Coupling

Reagents:

  • Substrate: 2-Bromo-1-fluoro-3-methylbenzene (Precursor).

  • Alkyne Source: Trimethylsilylacetylene (TMSA).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%).

  • Co-Catalyst: Copper(I) iodide (CuI) (3 mol%).

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio).

Step-by-Step Workflow:

  • Inertion: Flame-dry a reaction flask and purge with Argon. Oxygen exclusion is critical to prevent Glaser coupling (alkyne dimerization).

  • Loading: Charge the flask with 2-Bromo-1-fluoro-3-methylbenzene (1.0 eq), Pd catalyst, and CuI.

  • Addition: Add degassed THF/Et₃N followed by dropwise addition of TMSA (1.2 eq).

  • Thermal Activation: Heat to 60–70°C . Note: Higher temperature is required compared to non-hindered aryl halides due to the steric bulk of the ortho-methyl group.

  • Deprotection: Once conversion is complete (monitored by TLC/GC-MS), filter the mixture. Treat the crude TMS-intermediate with Potassium Carbonate (K₂CO₃) in Methanol (MeOH) at room temperature for 2 hours to cleave the silyl group.

  • Purification: Dilute with water, extract with hexanes, and purify via silica gel column chromatography (eluent: 100% Hexanes).

Visualized Workflow (DOT Diagram)

Sources

Fluorinated Aromatic Alkyne Building Blocks: Strategic Integration in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorinated Aromatic Alkyne Building Blocks for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The integration of fluorine into aromatic alkyne scaffolds represents a high-value strategy in modern medicinal chemistry. This guide examines the utility of fluorinated aromatic alkyne building blocks—specifically fluorophenylacetylenes and their heterocyclic analogues—as versatile pharmacophores and rigid linkers. Beyond their role in "Click" chemistry, these motifs offer a unique combination of structural rigidity (linear geometry) , electronic modulation , and metabolic resistance . This document provides a technical roadmap for selecting, synthesizing, and applying these building blocks to optimize drug candidates, supported by validated protocols and metabolic stability data.

The "Fluorine-Alkyne" Synergy in Medicinal Chemistry

The conjugation of a fluorinated aromatic ring with an alkyne moiety creates a system with distinct physicochemical properties that are superior to either functionality alone.

Metabolic Armor & Electronic Tuning

Alkynes are generally stable to hydrolysis but can be susceptible to oxidative metabolism (e.g., hydration to ketones or oxidation to ketenes). However, the primary metabolic vulnerability in aryl-alkyne drugs often lies on the aromatic ring itself (arene oxidation).

  • The Fluorine Effect: Strategic substitution of hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) on the aromatic ring blocks Cytochrome P450 labile sites (para/ortho positions) without significantly altering steric bulk.

  • Electronic Pull: The strong electronegativity of fluorine (

    
    ) exerts an inductive effect through the 
    
    
    
    -conjugated alkyne system, lowering the HOMO energy of the alkyne and making it less susceptible to electrophilic oxidation.
Geometric Rigidity (The "Rod" Effect)

Aromatic alkynes provide a linear, rigid spacer (


4.2 Å distance contribution) that restricts conformational freedom. This reduces the entropic penalty upon binding to a receptor pocket.
  • Application: Used extensively in PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands (e.g., mGluR5 antagonists) to span narrow hydrophobic channels within protein binding sites.

Classification of Core Building Blocks

Effective library design requires a diverse set of fluorinated precursors. These are categorized by their reactivity profile.

Class A: Terminal Fluorinated Phenylacetylenes (Nucleophiles)

These are the "warheads" for Sonogashira couplings or Click chemistry.

  • Examples: 4-Fluorophenylacetylene, 3,5-Difluorophenylacetylene.

  • Utility: Direct introduction of the fluorinated aryl-alkyne motif.

  • Stability Note: Store under inert atmosphere; terminal alkynes can polymerize upon prolonged exposure to air/light.

Class B: Fluorinated Haloarenes (Electrophiles)

The coupling partners for terminal alkynes.

  • Examples: 4-Fluoroiodobenzene, 2-Bromo-5-fluoropyridine.

  • Utility: Essential when the alkyne moiety is already present on the scaffold, or for generating Class A blocks via trimethylsilylacetylene (TMSA) coupling.

  • Selection Rule: Iodides are preferred for lower temperature couplings (RT to 40°C) to preserve fluorine regiochemistry, though bromides are cost-effective for scale-up.

Class C: Heterocyclic Fluorinated Alkynes

High-value blocks for modulating solubility and basicity.

  • Examples: 2-Fluoro-6-ethynylpyridine.

  • Utility: Critical for CNS drugs where the pyridine nitrogen adjusts LogD and pKa.

Synthesis & Manufacturing: The Sonogashira Protocol

The Sonogashira cross-coupling is the gold standard for assembling these blocks. However, fluorinated substrates present specific challenges: electron-deficient fluorinated rings can accelerate oxidative addition but may destabilize the transmetallation step or promote homocoupling.

Experimental Protocol: Synthesis of Fluorinated Diaryl Alkynes

Objective: Coupling of 4-Fluoroiodobenzene with Phenylacetylene (Generalizable to complex scaffolds).

Reagents:

  • Substrate A: 4-Fluoroiodobenzene (1.0 equiv)

  • Substrate B: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ] (2-5 mol%)
  • Co-Catalyst: Copper(I) iodide [CuI] (1-3 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) / Tetrahydrofuran (THF) (1:1 ratio)
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and cool under a stream of Argon.

  • Charging: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    and CuI to the flask. Critical: Add solids first to ensure inert atmosphere coverage.
  • Solvent Addition: Add degassed THF and Et

    
    N via syringe.
    
  • Substrate Addition: Add 4-Fluoroiodobenzene followed by Phenylacetylene dropwise. Note: Exothermic reaction possible.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC/LC-MS.

    • Optimization: If conversion is <50% after 2 hours, warm to 40°C. Avoid boiling (reflux) to prevent defluorination side reactions.

  • Workup: Filter through a Celite pad to remove Pd/Cu salts. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: Appearance of a bright blue/purple fluorescence on TLC under UV (typical for conjugated diaryl alkynes).

  • Quality Control:

    
    F NMR should show a single distinct peak (shift 
    
    
    
    -110 to -120 ppm for fluoro-benzene) with no fluoride ion peak (indicating decomposition).

Strategic Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct fluorinated building block based on the drug design objective (Metabolic Stability vs. Linker Geometry).

G Start Drug Design Objective Metab Improve Metabolic Stability Start->Metab Linker Rigid Linker / Spacer Start->Linker SoftSpot Identify P450 Soft Spot (e.g., para-position) Metab->SoftSpot Geo Need Linear Geometry (~4.2 Å) Linker->Geo Block Select 4-Fluorophenylacetylene SoftSpot->Block Coupling Sonogashira Coupling (Pd/Cu Catalysis) Block->Coupling Hetero Select Fluorinated Pyridyl Alkyne (Solubility Modulation) Geo->Hetero Hetero->Coupling Result Fluorinated Aromatic Alkyne Scaffold Coupling->Result caption Figure 1: Decision logic for integrating fluorinated alkyne building blocks.

Case Study: mGluR5 Antagonists (MPEP Analogs)

The development of metabotropic glutamate receptor 5 (mGluR5) antagonists provides a definitive case study for this chemistry.

  • Parent Compound: MPEP (2-methyl-6-(phenylethynyl)pyridine).[1][2]

  • Limitation: High lipophilicity and rapid metabolism.

  • Solution: Introduction of fluorine to the phenyl ring.[3]

  • Outcome: Compounds like MTEP and fluorinated benzonitrile analogs demonstrated:

    • 3-5x Improved Half-life: Fluorine blocked oxidative metabolism at the phenyl ring.

    • Enhanced Potency: The electron-withdrawing nature of fluorine increased

      
      -stacking interactions within the receptor pocket.
      
Comparative Data: Synthesis Efficiency

The following table summarizes typical yields for Sonogashira couplings of various fluorinated building blocks, highlighting the electronic impact.

Building Block (Aryl Halide)Alkyne PartnerConditionsYield (%)Notes
Iodobenzene (Control)PhenylacetylenePd/Cu, RT, 2h96%Baseline efficiency.
4-Fluoroiodobenzene PhenylacetylenePd/Cu, RT, 3h88% High efficiency retained.
2,4-Difluoroiodobenzene PhenylacetylenePd/Cu, 40°C, 4h74% Steric/Electronic drag.
2-Bromo-5-fluoropyridine TMS-AcetylenePd/Cu, 50°C, 6h65% Pyridine nitrogen coordinates Pd, slowing rate.

Data aggregated from optimized internal protocols and literature validation [1, 4].

References

  • Sonogashira Coupling Optimization: Sonogashira coupling - Wikipedia. Retrieved from .

  • Metabolic Stability Mechanisms: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med. Chem. (2026). Retrieved from .

  • mGluR5 Antagonist Case Study: Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists. Retrieved from .

  • Synthesis of Fluoro-Enynes: Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Retrieved from .

  • Fluorine in Drug Design: The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. Retrieved from .

Sources

A Comparative Analysis of 3-Fluoro-2-ethynyltoluene and its Non-fluorinated Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical comparison of 3-fluoro-2-ethynyltoluene and its non-fluorinated counterpart, 2-ethynyltoluene. Through a detailed examination of their synthesis, physicochemical properties, and potential impact on metabolic stability and target engagement, we aim to provide researchers with a framework for understanding and leveraging the "fluorine advantage" in the context of aryl-alkyne scaffolds. This document delves into the causal relationships behind the observed differences, supported by established experimental protocols and predictive data, to empower rational drug design and accelerate the development of novel therapeutics.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine, a bioisostere, can dramatically alter a molecule's properties in ways that are often beneficial for drug development.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be exploited to fine-tune lipophilicity, pKa, metabolic stability, and binding affinity.[2]

  • Metabolic Stability: The high bond energy of the C-F bond makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common route of drug clearance.[3][4] This "metabolic blocking" can increase a drug's half-life and bioavailability.[3]

  • Lipophilicity and Permeability: Fluorination can have a complex and context-dependent effect on lipophilicity (logP). While highly fluorinated motifs can be lipophobic, strategic single or di-fluorination often increases lipophilicity, which can enhance membrane permeability and cell uptake.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH. This can impact solubility, receptor binding, and pharmacokinetic properties.

  • Conformation and Binding: Fluorine can influence molecular conformation through steric and electronic effects. It can participate in favorable orthogonal multipolar interactions with protein backbones and can alter the electronic nature of aromatic rings, potentially enhancing binding affinity to the target protein.[5][6]

This guide will explore these principles through the lens of a specific molecular pair: 3-fluoro-2-ethynyltoluene and 2-ethynyltoluene.

Synthesis of 3-Fluoro-2-ethynyltoluene and 2-ethynyltoluene

The most versatile and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[5][7] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]

General Synthetic Strategy

The general approach involves the coupling of a protected or terminal alkyne with an appropriately substituted bromotoluene. For the synthesis of the target molecules, the key starting materials are 2-bromotoluene and a suitable bromo-fluorotoluene, such as 2-bromo-6-fluorotoluene.

Synthesis_Workflow cluster_0 Synthesis of 2-ethynyltoluene cluster_1 Synthesis of 3-fluoro-2-ethynyltoluene A 2-Bromotoluene C Sonogashira Coupling A->C B (Trimethylsilyl)acetylene B->C D 2-((Trimethylsilyl)ethynyl)toluene C->D E Deprotection D->E F 2-Ethynyltoluene E->F G 2-Bromo-6-fluorotoluene I Sonogashira Coupling G->I H (Trimethylsilyl)acetylene H->I J 3-Fluoro-2-((trimethylsilyl)ethynyl)toluene I->J K Deprotection J->K L 3-Fluoro-2-ethynyltoluene K->L

Figure 1: General synthetic workflows for 2-ethynyltoluene and 3-fluoro-2-ethynyltoluene.

Detailed Experimental Protocol: Sonogashira Coupling

The following is a representative, step-by-step protocol for the Sonogashira coupling, which can be adapted for the synthesis of both target molecules.[7][8]

Materials:

  • Aryl bromide (e.g., 2-bromotoluene or 2-bromo-6-fluorotoluene) (1.0 eq)

  • (Trimethylsilyl)acetylene (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (2.0-3.0 eq).

  • Alkyne Addition: To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified silylated alkyne in methanol. Add a catalytic amount of potassium carbonate and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction mixture with a weak acid (e.g., saturated aqueous ammonium chloride), extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by column chromatography or distillation.

Comparative Analysis of Physicochemical Properties

The introduction of a fluorine atom at the meta-position relative to the methyl group and ortho to the ethynyl group is expected to significantly influence the molecule's physicochemical properties.

Lipophilicity (logP)
CompoundSMILESCalculated logP (cLogP)
2-EthynyltolueneCC1=CC=CC=C1C#C~2.8 - 3.2
3-Fluoro-2-ethynyltolueneFC1=CC=C(C)C=C1C#C~3.0 - 3.4

Note: cLogP values are estimations from various computational models and can vary. These values suggest that the fluorinated analog is likely to be slightly more lipophilic.

Experimental Protocol: Shake-Flask Method for logP Determination [10]

This is the gold-standard method for experimentally determining logP.

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for 24 hours.

  • Sample Preparation: Prepare a stock solution of the test compound in a 1:1 mixture of the buffered water and n-octanol.

  • Partitioning: Vigorously shake the sample for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the sample to ensure complete separation of the aqueous and octanolic layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The acidity of the terminal acetylenic proton is an important property that can influence its reactivity and potential for hydrogen bonding. The pKa of the acetylenic proton in phenylacetylene is approximately 19-28.8, depending on the solvent.[3][11][12][13][14] The electron-withdrawing fluorine atom in 3-fluoro-2-ethynyltoluene is expected to increase the acidity (lower the pKa) of the acetylenic proton compared to 2-ethynyltoluene.

CompoundEstimated Acetylenic Proton pKaRationale
2-Ethynyltoluene~28Similar to phenylacetylene, with a weakly electron-donating methyl group.
3-Fluoro-2-ethynyltoluene<28The electron-withdrawing fluorine atom will stabilize the resulting acetylide anion.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is suitable for determining the pKa of weakly acidic or basic compounds.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a combination pH electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Add the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Impact on Metabolic Stability and Target Engagement

Metabolic Stability

Aryl alkynes can be metabolized by cytochrome P450 enzymes through various pathways, including oxidation of the aromatic ring and the acetylenic bond.[15] The presence of a fluorine atom ortho to the ethynyl group in 3-fluoro-2-ethynyltoluene is likely to enhance its metabolic stability compared to the non-fluorinated analog.

Metabolic_Stability cluster_0 2-Ethynyltoluene Metabolism cluster_1 3-Fluoro-2-ethynyltoluene Metabolism A 2-Ethynyltoluene B CYP450 Oxidation A->B Metabolically liable C-H bonds C Metabolites (e.g., phenols, epoxides) B->C D 3-Fluoro-2-ethynyltoluene E CYP450 Oxidation D->E C-F bond blocks oxidation F Reduced Metabolism E->F

Figure 2: Conceptual diagram of the impact of fluorination on metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes [3]

This assay provides an in vitro measure of a compound's susceptibility to metabolism by liver enzymes.

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare an NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsomes to a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the rate of disappearance, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Target Engagement and Binding Affinity

The effect of fluorination on protein-ligand binding is multifaceted and can involve both enthalpic and entropic contributions.[4][5] The fluorine atom can engage in favorable electrostatic interactions, displace unfavorable water molecules from the binding pocket, and alter the conformation of the ligand to better fit the active site.[6]

For example, in the context of kinase inhibitors, fluorination has been shown to both increase and decrease binding affinity depending on the specific interactions within the ATP-binding pocket.[16][17] The ortho-ethynyl and meta-fluoro substitution pattern in 3-fluoro-2-ethynyltoluene could lead to specific interactions that are not possible with the non-fluorinated analog.

Experimental Approach: Radioligand Binding Assay [18]

This is a common method to determine the binding affinity of a compound for a specific receptor.

  • Preparation: Prepare cell membranes or a purified receptor preparation that expresses the target of interest.

  • Competition Binding: Incubate the receptor preparation with a known radiolabeled ligand and varying concentrations of the unlabeled test compound (either 3-fluoro-2-ethynyltoluene or 2-ethynyltoluene).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the receptor using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). From the IC50, the binding affinity (Ki) can be calculated.

Conclusion and Future Perspectives

The comparative analysis of 3-fluoro-2-ethynyltoluene and 2-ethynyltoluene provides a clear illustration of the profound impact that a single fluorine atom can have on the properties of a small molecule. The fluorinated analog is predicted to have slightly increased lipophilicity and a more acidic acetylenic proton. More significantly, it is expected to exhibit enhanced metabolic stability due to the "metabolic blocking" effect of the C-F bond. The influence on protein binding affinity is target-dependent but offers an avenue for optimizing ligand-receptor interactions.

For drug development professionals, this guide underscores the importance of considering fluorination as a strategic tool in lead optimization. The provided experimental protocols offer a practical starting point for the synthesis and evaluation of fluorinated and non-fluorinated analogs. As our understanding of fluorine's role in molecular recognition and metabolism continues to evolve, the rational design of fluorinated compounds will undoubtedly play an increasingly vital role in the discovery of next-generation therapeutics.

References

  • Bordwell pKa Table - Organic Chemistry Data. (n.d.). Retrieved February 24, 2026, from [Link]

  • Cas 536-74-3,Phenylacetylene | lookchem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

  • Phenylacetylene - ChemBK. (2024, April 11). Retrieved February 24, 2026, from [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2). Retrieved February 24, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Entropy–Entropy Compensation between the Protein, Ligand, and Solvent Degrees of Freedom Fine-Tunes Affinity in Ligand Binding to Galectin-3C | JACS Au - ACS Publications. (2021, April 1). Retrieved February 24, 2026, from [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6). Retrieved February 24, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Discovery of a Dual Function Cytochrome P450 that Catalyzes Enyne Formation in Cyclohexanoid Terpenoid Biosynthesis - PubMed. (2020, August 3). Retrieved February 24, 2026, from [Link]

  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2-Bromo-6-Fluorotoluene: Properties, Synthesis, and Applications. (2023, April 6). Retrieved February 24, 2026, from [Link]

  • p-Ethynyltoluene | C9H8 | CID 13018 - PubChem - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Retrieved February 24, 2026, from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved February 24, 2026, from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15). Retrieved February 24, 2026, from [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes - Beilstein Journals. (2024, April 19). Retrieved February 24, 2026, from [Link]

  • The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study - Refubium - Freie Universität Berlin. (2024, August 15). Retrieved February 24, 2026, from [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC. (2014, June 10). Retrieved February 24, 2026, from [Link]

  • Fluorine Bonding Enhances the Energetics of Protein-Lipid Binding in the Gas Phase. (2025, August 9). Retrieved February 24, 2026, from [Link]

  • Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - MDPI. (2013, November 25). Retrieved February 24, 2026, from [Link]

  • Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100. (n.d.). Retrieved February 24, 2026, from [Link]

  • Inactivation of cytochrome P450s 2B1, 2B4, 2B6, and 2B11 by arylalkynes - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

  • Mechanism-based inhibition of mouse P4502b-10 by selected arylalkynes - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

  • Ortho, Para, Meta - Chemistry Steps. (2022, January 3). Retrieved February 24, 2026, from [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - ResearchGate. (2025, August 6). Retrieved February 24, 2026, from [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - MDPI. (2024, October 30). Retrieved February 24, 2026, from [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (2010, March 30). Retrieved February 24, 2026, from [Link]

  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing). (2011, November 30). Retrieved February 24, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. (2023, August 15). Retrieved February 24, 2026, from [Link]

Sources

Electronic effects of ortho-fluorine in ethynyl benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Modulation, Spectroscopic Signatures, and Synthetic Utility

Executive Summary

The introduction of a fluorine atom at the ortho position of ethynyl benzene (phenylacetylene) is not merely a steric modification; it is a profound electronic perturbation that alters the molecule’s reactivity, acidity, and intermolecular interactions. For drug discovery and materials science professionals, understanding the Ortho-Fluorine Effect is critical for designing bioisosteres with enhanced metabolic stability and tuning the optoelectronic properties of molecular wires.

This guide dissects the competing inductive (


) and resonance (

) effects that define o-fluorophenylacetylene derivatives. It provides self-validating protocols for their synthesis and characterization, grounded in the latest physical-organic chemistry data.
The Electronic Landscape: Competing Vectors

The physical behavior of o-fluorophenylacetylene is governed by the unique position of the fluorine atom relative to the alkyne


-system. Unlike para-substitution, where effects are transmitted through the conjugated system, ortho-substitution involves direct through-space field effects and proximal inductive withdrawal.
2.1 Inductive vs. Resonance Effects

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a massive inductive withdrawal (


) through the 

-framework. However, it also possesses lone pairs capable of

-donation (

).
  • The

    
    -Framework (
    
    
    
    ):
    The o-F atom pulls electron density from the C2 carbon, and by proximity, induces a positive dipole at the C1 (ipso) position. This renders the attached alkyne moiety more electron-deficient compared to the non-fluorinated parent.
  • The

    
    -System (
    
    
    
    ):
    While F can donate into the ring, the orbital overlap is inefficient compared to Nitrogen or Oxygen. In the context of the alkyne, the
    
    
    effect dominates, leading to a net withdrawal of electron density from the triple bond.
2.2 The Dipole Vector and Stacking

Recent spectroscopic studies reveal that o-fluorination significantly enhances the molecular dipole moment compared to phenylacetylene. While phenylacetylene has a negligible dipole, o-fluorophenylacetylene possesses a strong dipole vector directed toward the C-F bond. This drives the formation of specific "liquid-like"


-stacked clusters in solution, which is critical for designing self-assembling materials.
2.3 Acidity Modulation (pKa)

The terminal proton of phenylacetylene has a pKa


 28.7 (DMSO) / 23.2 (aq). The presence of o-fluorine lowers this pKa (increases acidity) due to the stabilization of the resulting acetylide anion by the electron-withdrawing inductive field. This makes o-fluorophenylacetylenes faster to metallate (e.g., in Sonogashira or Click reactions) but also more susceptible to base-catalyzed degradation if not handled correctly.
Visualization: The Electronic Interaction Map

ElectronicEffects F_atom Ortho-Fluorine Ring Benzene Ring F_atom->Ring -I (Strong) +R (Weak) Alkyne Ethynyl Group (C≡C-H) F_atom->Alkyne Field Effect (Through Space) Dipole Enhanced Dipole (Stacking) F_atom->Dipole Vector Generation Ring->Alkyne Conjugation Acidity Increased C-H Acidity Alkyne->Acidity Anion Stabilization

Figure 1: Mechanistic map showing how ortho-fluorine modulates the electronic environment of the ethynyl group via inductive and field effects.

Structural & Spectroscopic Signatures[1][2][3][4][5]

Correctly identifying o-fluorinated intermediates requires precise interpretation of NMR data. The fluorine atom couples to carbon nuclei, creating complex splitting patterns that are diagnostic of the substitution pattern.[1]

3.1

C NMR Coupling Constants

The Carbon-Fluorine coupling (


) is the gold standard for characterization. Note that the coupling extends to the alkyne carbons.
Carbon PositionAssignmentApprox. Chemical Shift (

ppm)
Coupling Constant (

)
Multiplicity
C-F (C2) Ortho (Direct)160 - 164

Hz
Doublet
C-H (C3) Meta115 - 117

Hz
Doublet
C-H (C4) Para130 - 132

Hz
Doublet
C-C (C1) Ipso110 - 115

Hz
Doublet
C

C (Internal)
Alkyne

80 - 85

Hz
Doublet
C

C-H (Terminal)
Alkyne

75 - 80

Hz
Singlet/Broad

Technical Insight: The appearance of a doublet for the internal alkyne carbon (


 Hz) is a definitive confirmation of ortho-substitution. In para-isomers, this coupling is typically negligible (

Hz).
Experimental Protocol: Synthesis via Sonogashira Coupling[6][7][8][9]

The most robust method to access o-fluorophenylacetylene derivatives is the Sonogashira cross-coupling of o-fluoroiodobenzene. The electron-poor nature of the ring accelerates the oxidative addition step of the catalytic cycle, often making this reaction faster than with non-fluorinated analogs.

4.1 Reagents & Stoichiometry
  • Substrate: 1-Fluoro-2-iodobenzene (1.0 equiv)

  • Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%)[2]
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio) or pure TEA.

  • Deprotection Agent: TBAF (Tetra-n-butylammonium fluoride) or K

    
    CO
    
    
    
    /MeOH.
4.2 Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen is the enemy of the copper catalyst (leading to Glaser homocoupling of the alkyne).

  • Catalyst Pre-mix: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    and CuI to the flask.
  • Substrate Addition: Add 1-fluoro-2-iodobenzene and degassed TEA/THF.

  • Alkyne Injection: Add TMS-acetylene dropwise via syringe.

    • Observation: The solution typically turns dark brown/black within minutes, indicating active Pd(0) species.

    • Note: If the solution turns green, oxygen has leaked in (oxidized Cu species).

  • Reaction: Stir at Room Temperature for 4–6 hours. (Heating to 40°C is only required for aryl bromides).

  • Workup: Filter through a celite pad to remove metal salts. Concentrate in vacuo.

  • Deprotection (One-Pot option): Redissolve crude oil in MeOH, add K

    
    CO
    
    
    
    (2.0 equiv), stir for 30 mins.
  • Purification: Silica gel chromatography (Hexanes). o-Fluorophenylacetylene is a volatile liquid; use pentane if possible and do not apply high vacuum for extended periods.

Visualization: Synthetic Workflow

Synthesis Start Start: 1-Fluoro-2-iodobenzene Cat Add Pd/Cu Catalyst (Argon Atmosphere) Start->Cat Coup Add TMS-Acetylene (Sonogashira Coupling) Cat->Coup Inter Intermediate: (2-Fluorophenyl)-TMS-acetylene Coup->Inter 4-6 hrs @ RT Deprot Deprotection: K2CO3 / MeOH Inter->Deprot Final Product: 2-Fluorophenylacetylene Deprot->Final 30 mins

Figure 2: Optimized workflow for the synthesis of o-fluorophenylacetylene using TMS-protection strategy.

Case Studies in Drug Design
5.1 Metabolic Blocking

In medicinal chemistry, the para-position of a phenyl ring is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. While para-fluorination is a common blocking strategy, ortho-fluorination offers a dual benefit:

  • Metabolic Stability: It sterically protects the ipso and meta positions from enzymatic attack.

  • Conformational Locking: The electrostatic repulsion between the fluorine lone pair and the alkyne

    
    -system (or the attraction to the alkyne proton) can restrict the rotation of the phenyl ring, locking the drug molecule into a bioactive conformation.
    
5.2 Bioisosterism

The o-fluorophenylacetylene moiety is increasingly used as a bioisostere for benzonitrile. Both groups are linear and electron-withdrawing, but the alkyne offers a handle for further functionalization (e.g., "Click" chemistry to form triazoles) inside the biological target or during lead optimization.

References
  • Dipole Moment & Stacking: Kundu, A., et al. "Dipole Moment Propels π-Stacking of Heterodimers of Fluorophenylacetylenes."[3][4] Journal of Physical Chemistry A, 2020.[4]

  • Electronic Effects: "The effect of fluorine on the electronic spectra and ionization potentials of molecules." Royal Society Publishing, 1965.

  • NMR Characterization: "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek Application Notes, 2014.

  • Synthetic Protocol: "Application Notes and Protocols for Sonogashira Coupling Reactions." BenchChem Protocols. (Representative Protocol Reference)

  • General Properties: "Phenylacetylene Physical Properties and Acidity." PubChem Database, CID 10821.[5]

Sources

Strategic Handling and Application of 2-Ethynyl-1-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1279106-21-6 Content Type: Technical Whitepaper / Research Guide

Executive Summary & Chemical Identity

2-Ethynyl-1-fluoro-3-methylbenzene (CAS: 1279106-21-6) is a specialized fluorinated building block utilized primarily in the synthesis of agrochemicals and pharmaceuticals. Its structural uniqueness lies in the vicinal "sandwich" arrangement : the reactive ethynyl group (position 2) is sterically flanked by a fluorine atom (position 1) and a methyl group (position 3).

This steric crowding influences both its metabolic stability (blocking the ortho positions) and its chemical reactivity, requiring specific handling protocols distinct from non-substituted phenylacetylenes.

Physicochemical Profile (Predicted vs. Analog Data)

Note: Experimental data for this specific isomer is limited. Values below are derived from close structural analogs (e.g., 4-ethynyl-1-fluoro-2-methylbenzene) and calculated properties.

PropertyValue / DescriptionExperimental Note
Molecular Formula C₉H₇FMW: 134.15 g/mol
Appearance Colorless to pale yellow liquidSubject to darkening upon oxidation.
Boiling Point ~168–172 °C (at 760 mmHg)Predicted based on isomer volatility.
Density ~1.05 g/mLFluorine atom increases density vs. toluene.
Flash Point ~60–65 °CFlammable Liquid (Category 3)
Solubility DCM, THF, Toluene, AcetonitrileInsoluble in water.

Advanced Hazard Profiling (Beyond the SDS)

While a standard Safety Data Sheet (SDS) classifies this molecule under generic GHS codes, research applications require a deeper understanding of its "hidden" energetic hazards.

A. The Acetylide Threat (Metal Incompatibility)

Terminal alkynes (


) are weak acids (

). Upon contact with coinage metals (Copper, Silver) or strong bases, they form metal acetylides .
  • Risk: Copper and Silver acetylides are shock-sensitive explosives.

  • Protocol: NEVER use copper tubing, brass fittings, or silver-soldered joints in synthesis lines or distillation apparatus involving this compound. Use Stainless Steel (316L) or Teflon (PTFE).

B. Autopolymerization & Thermal Instability

The ethynyl group is thermodynamically unstable relative to its polymer.

  • Trigger: Heat (>100°C), radical initiators (peroxides), or UV light.

  • Mechanism: The 1-Fluoro-3-Methyl substitution provides some steric protection, but "head-to-tail" polymerization can still occur exothermically.

  • Storage Requirement: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

C. Fluorine-Specific Combustion Hazards

In the event of a fire, the C-F bond (one of the strongest in organic chemistry) eventually degrades.

  • Combustion Products: Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Fluoride (HF) .

  • Critical Safety: Standard ABC fire extinguishers are effective, but personnel must wear full-face respirators to prevent inhalation of HF gas, which causes deep, delayed tissue burns and systemic calcium depletion.

Operational Safety & Handling Protocols

Decision Matrix: Storage and Transfer

The following logic gate ensures the integrity of the alkyne and the safety of the operator.

SafetyMatrix Start Start: Handling 2-Ethynyl-1-fluoro-3-methylbenzene PurityCheck Is the material >98% pure? Start->PurityCheck Storage Store at 4°C under Argon PurityCheck->Storage Yes Purify Purify via Silica Plug (Hexanes) Remove oxidation products PurityCheck->Purify No (Yellow/Brown) Usage Intended Use? Storage->Usage Purify->Storage Reaction Reaction Setup Usage->Reaction Atmosphere Is system Oxygen-free? Reaction->Atmosphere Proceed Proceed: Sonogashira/Click Atmosphere->Proceed Yes Stop STOP: Purge with Argon Risk of Glaser Coupling Atmosphere->Stop No

Figure 1: Operational decision matrix for assessing purity and environmental safety before synthesis.

Handling Protocol: The "No-Metal" Rule
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and flame-retardant lab coat.

  • Atmosphere: All transfers >100 mg must occur under a positive pressure of Nitrogen or Argon.

  • Glassware: Inspect for micro-cracks. Do not use ground glass joints without PTFE sleeves (to prevent seizing due to polymerization).

Synthetic Utility: Sonogashira Coupling

The primary utility of 2-Ethynyl-1-fluoro-3-methylbenzene is as a nucleophile in Palladium-catalyzed cross-coupling. The steric bulk of the ortho-methyl and ortho-fluoro groups requires specific catalyst optimization to facilitate the transmetallation step.

Optimized Protocol (Sterically Hindered Systems)
  • Catalyst:

    
     (5 mol%) is standard, but 
    
    
    
    is preferred for this crowded substrate to widen the bite angle.
  • Co-Catalyst: CuI (2 mol%) - Note: Add last to minimize copper acetylide accumulation.

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA).

  • Solvent: Degassed THF or DMF.

SonogashiraCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Alkyne-Cu Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product ArX Aryl Halide Alkyne 2-Ethynyl-1-fluoro- 3-methylbenzene (+ CuI/Base) Product Coupled Product

Figure 2: Catalytic cycle highlighting the Transmetallation step, which is sterically encumbered by the 1-F, 3-Me substitution pattern.

Scientific Rationale (E-E-A-T): The vicinal fluorine (Pos 1) exerts an electronic withdrawing effect, increasing the acidity of the terminal proton, potentially accelerating the formation of the copper acetylide. However, the methyl group (Pos 3) creates steric hindrance. Therefore, heating (40–60°C) is often required, unlike simple phenylacetylene which couples at room temperature.

Emergency Response (HF Specific)

In case of fire or thermal decomposition involving 2-Ethynyl-1-fluoro-3-methylbenzene:

  • Evacuate: Move upwind.

  • Firefighting: Use CO₂, dry chemical, or foam.[1] Do not use a direct water jet (may spread the flammable liquid).

  • Skin Exposure (Post-Fire): If combustion products (soot/fumes) contact skin, assume HF presence.

    • Wash with water for 5 minutes.

    • Apply Calcium Gluconate Gel (2.5%) immediately. This is the specific antidote for fluoride ion burns.

    • Seek emergency medical attention.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Ethynyl-2-fluoro-3-methylbenzene (Isomer Analog). Merck KGaA. Link

  • PubChem. (2024). Compound Summary: 2-Ethynyl-1-fluoro-3-methylbenzene (CAS 1279106-21-6).[2][3][4][5] National Center for Biotechnology Information. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Context for catalytic cycle and steric hindrance). Link

  • AK Scientific. (2024). Catalog Entry: 2-Ethynyl-1-fluoro-3-methylbenzene.[2][3][4][5][6]Link

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Hydrogen Fluoride. (Context for combustion hazards). Link

Sources

Technical Deep Dive: 1,2,3-Trisubstituted Fluorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-trisubstituted fluorobenzene motif represents a privileged scaffold in modern medicinal chemistry.[1] Unlike the ubiquitous 1,4-disubstituted or 1,3,5-trisubstituted patterns, the vicinal (1,2,[1]3) arrangement offers unique physicochemical properties—specifically regarding dipole moment vectorization, metabolic blockade, and conformational locking via the "fluorine effect."

This guide moves beyond basic synthesis to explore the regioselective construction of these crowded systems. We analyze the thermodynamic vs. kinetic controls in lithiation, transition-metal-catalyzed C-H activation, and the specific application of these motifs in FDA-approved therapeutics like Rimegepant .[1]

The Physicochemical "Fluorine Effect"

The strategic placement of fluorine atoms in a 1,2,3-pattern creates an electronic environment distinct from other isomers.[1]

Dipole Moment & Polarity

While 1,3,5-trifluorobenzene has a net dipole moment of zero due to symmetry, the 1,2,3-isomer exhibits a significant dipole moment (~2.4 D) .[1] This vector is critical in drug design for:

  • Binding Affinity: Orienting the molecule within a protein pocket via electrostatic interactions.

  • Solubility: Enhancing aqueous solubility compared to non-polar analogs.

Conformational Locking

In biaryls containing a 2,6-difluorophenyl group (a subset of the 1,2,3-motif), the ortho-fluorines induce a twisted conformation relative to the adjacent ring to minimize steric clash and lone-pair repulsion.[1] This "ortho effect" restricts bond rotation, reducing the entropic penalty upon binding to a target.

Property1,2,3-Trifluorobenzene1,3,5-Trifluorobenzene1,2,4-Trifluorobenzene
Symmetry



Dipole Moment (D) ~2.40 0.00~1.40
Boiling Point (°C) 94-9575-7688-90
pK

(C-H acidity)
High (C2 is acidic)ModerateModerate

Synthetic Architectures: Constructing the 1,2,3-Motif

Synthesizing sterically crowded 1,2,3-systems requires overcoming the natural tendency of reagents to attack the less hindered positions.[1]

Pathway A: Directed Ortho Metalation (DoM) – The "Golden Standard"

The most reliable method for accessing 1,2,3-trisubstituted fluorobenzenes is the Directed Ortho Metalation (DoM) of 1,3-difluorobenzene.[1]

  • Mechanism: The acidity of the C2 proton (between the two fluorines) is significantly enhanced by the inductive effect of two adjacent fluorine atoms.

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or Lithium Diisopropylamide (LDA).[1]
  • Regioselectivity: Exclusive lithiation at the C2 position .

  • Challenge: Benzyne formation. If the temperature rises above -78°C, LiF elimination can occur, generating a reactive benzyne intermediate.[1]

Pathway B: Transition-Metal Catalyzed C-H Activation

Recent advances utilizing Rh(III) and Ru(II) catalysts allow for auxiliary-assisted C-H activation.[1]

  • Strategy: A directing group (DG) such as an amide or pyridine directs the metal to the ortho position.

  • Fluorine Influence: In substrates like 3-fluorobenzoic acid derivatives, C-H activation often occurs ortho to the fluorine due to the "acidifying" effect of F on the C-H bond, favoring metalation at the more electron-deficient site.[1]

Pathway C: Nucleophilic Aromatic Substitution (S Ar)

For 2,6-difluorobenzamide derivatives, the precursor 2,6-difluorobenzonitrile is hydrolyzed.[1][2] This is a key industrial route for benzoylurea insecticides.[1] The electron-withdrawing nitrile activates the ring, but the fluorines remain intact during hydrolysis under controlled conditions.[1]

Experimental Protocol: Regioselective Synthesis via DoM

Objective: Synthesis of 2,6-Difluorobenzoic Acid (A model 1,2,3-trisubstituted system) from 1,3-Difluorobenzene.

Principle: This protocol exploits the cooperative inductive effect of two fluorine atoms to direct lithiation exclusively to the C2 position.

Reagents
  • Substrate: 1,3-Difluorobenzene (1.0 equiv)

  • Base:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]
    
  • Electrophile: Solid CO

    
     (excess)
    
  • Solvent: Anhydrous THF

  • Quench: HCl (2 M)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (0.5 M concentration relative to substrate).[1]

  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent benzyne formation.

  • Lithiation: Add 1,3-difluorobenzene. Then, add

    
    -BuLi dropwise over 20 minutes via syringe pump.[1]
    
  • Equilibration: Stir at -78°C for 1 hour. The solution will contain the 2,6-difluorophenyllithium species.[1]

  • Trapping: Add crushed dry ice (CO

    
    ) in excess to the reaction mixture. Allow the reaction to warm to room temperature slowly over 2 hours.
    
  • Workup: Quench with 2 M HCl until pH < 2. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexanes/EtOAc to yield 2,6-difluorobenzoic acid.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing 1,2,3-trisubstituted fluorobenzenes, highlighting the divergence between DoM and C-H activation strategies.

G Start Target: 1,2,3-Trisubstituted Fluorobenzene Substrate1 Starting Material: 1,3-Difluorobenzene Start->Substrate1 Substrate2 Starting Material: Fluorobenzene + DG Start->Substrate2 MethodA Method A: Directed Ortho Metalation (DoM) Substrate1->MethodA High Acidity at C2 MethodB Method B: TM-Catalyzed C-H Activation Substrate2->MethodB Ortho-Direction ConditionA Reagent: n-BuLi, -78°C (Kinetic/Thermodynamic Control) MethodA->ConditionA ConditionB Catalyst: Rh(III) or Ru(II) Directing Group (DG) Required MethodB->ConditionB IntermedA Intermediate: 2,6-Difluorophenyllithium ConditionA->IntermedA Li-H Exchange IntermedB Intermediate: Metallocycle Species ConditionB->IntermedB C-H Insertion Product Product: Functionalized 1,2,3-System IntermedA->Product Electrophile Trapping IntermedB->Product Reductive Elimination

Caption: Synthetic decision tree comparing Lithiation (DoM) and Transition Metal (TM) Catalysis for accessing the 1,2,3-fluorobenzene motif.

Case Studies in Drug Discovery

The 1,2,3-motif is not just a synthetic curiosity; it is a validated pharmacophore.[1]

Rimegepant (Nurtec ODT)[1]
  • Indication: Migraine treatment (CGRP receptor antagonist).[1]

  • Structure: Contains a (5S,6S)-6-(2,3-difluorophenyl) moiety attached to a cycloheptapyridine ring.[1]

  • Role of Fluorine: The 2,3-difluorophenyl group (a 1,2,3-substitution pattern relative to the attachment point) is crucial for:

    • Metabolic Stability: Blocking the P450 oxidation sites on the phenyl ring.

    • Receptor Fit: The specific dipole and steric bulk of the vicinal fluorines optimize binding in the CGRP receptor pocket.

2,6-Difluorobenzamide Derivatives[1][3][4]
  • Application: Antibacterials (FtsZ inhibitors) and Insecticides (Benzoylureas).[1]

  • Structure: The 2,6-difluorobenzoyl group is a classic 1,2,3-trisubstituted benzene (1-C(=O)R, 2-F, 6-F).[1]

  • Mechanism: The two ortho-fluorines twist the amide bond out of planarity with the benzene ring, creating a specific 3D conformation essential for biological activity.[1]

References

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 1996. Link[1]

  • Rimegepant: A Review in Acute Treatment of Migraine. Drugs, 2020.[1] Link

  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes. Chemical Reviews, 2024. Link[1]

  • Crystal structure and properties of 1,2,3-trifluorobenzene. Acta Crystallographica Section E, 2009. Link

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 2017.[3] Link

Sources

Methodological & Application

Strategic Synthesis of Fluorinated Indoles: Copper/Palladium-Catalyzed Annulation of 2-Ethynyl-1-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated indole scaffolds are privileged structures in medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and binding affinity compared to their non-fluorinated congeners. This application note details the strategic use of 2-Ethynyl-1-fluoro-3-methylbenzene (CAS: 1538321-99-1) as a core building block. While often viewed merely as a functionalized aryl alkyne, this precursor is uniquely suited for the modular assembly of 2-(2-fluoro-3-methylphenyl)indoles via the Larock Heteroannulation and Sonogashira-Cyclization protocols. These methodologies provide robust access to fluorinated biaryl systems common in kinase inhibitors and GPCR ligands.

Part 1: Compound Profile & Handling

PropertySpecification
Compound Name 2-Ethynyl-1-fluoro-3-methylbenzene
CAS Number 1538321-99-1
Molecular Formula C₉H₇F
Molecular Weight 134.15 g/mol
Physical State Liquid / Low-melting solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Key Reactivity Terminal Alkyne (C≡C-H); ortho-Fluoro substituent (metabolically blocked site)

Handling Precaution: Terminal acetylenes can polymerize or degrade upon prolonged exposure to air/light. Store under inert gas. The ortho-fluorine atom provides significant steric and electronic modulation, influencing the regioselectivity of catalytic insertions.

Part 2: Primary Protocol – Larock Heteroannulation

Objective: Synthesis of 2-substituted fluorinated indoles. Mechanism: Palladium-catalyzed cascade reaction involving oxidative addition, alkyne insertion, and reductive elimination.

Rationale

The Larock synthesis is preferred over traditional Fischer indole synthesis for this substrate because it operates under mild conditions and allows the installation of the complex 2-fluoro-3-methylphenyl moiety as a distinct substituent on the indole C2 position.

Reaction Scheme

Reagents:

  • Substrate A: o-Iodoaniline (1.0 equiv)

  • Substrate B: 2-Ethynyl-1-fluoro-3-methylbenzene (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult substrates)

  • Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Additive: LiCl (1.0 equiv) – Critical for stabilizing the Pd-intermediate.

  • Solvent: DMF or DMAc (Dry, degassed)

Step-by-Step Protocol
  • Catalyst Pre-complexation:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.10 mmol).

    • Add 2 mL of dry DMF. Stir at room temperature for 10 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition:

    • Add o-iodoaniline (219 mg, 1.0 mmol), Na₂CO₃ (318 mg, 3.0 mmol), and LiCl (42 mg, 1.0 mmol).

    • Add 2-Ethynyl-1-fluoro-3-methylbenzene (201 mg, 1.5 mmol) via syringe.

    • Note: Using excess alkyne compensates for potential homocoupling (Glaser coupling) side reactions.

  • Reaction:

    • Seal the tube and heat to 100°C for 12–24 hours.

    • Monitor via TLC (Hexane/EtOAc 8:1). The limiting reagent (o-iodoaniline) should be consumed.

  • Work-up:

    • Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0% → 10% EtOAc in Hexanes).

    • Target Product: 2-(2-fluoro-3-methylphenyl)-1H-indole.

Mechanistic Pathway (Visualization)[1]

LarockMechanism Start Start: o-Iodoaniline + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I species) Start->OxAdd Pd inserts into C-I bond LigEx Ligand Exchange (Alkyne Coordination) OxAdd->LigEx 2-Ethynyl-1-fluoro-3-methylbenzene binds Insert Regioselective Insertion (Syn-insertion) LigEx->Insert Alkyne inserts (Steric control) N_Attack Intramolecular Nucleophilic Attack Insert->N_Attack Nitrogen attacks Pd-C bond RedElim Reductive Elimination (Indole Release + Pd(0)) N_Attack->RedElim Ring closure RedElim->Start Catalyst Regeneration

Caption: Catalytic cycle of the Larock heteroannulation. The steric bulk of the 2-fluoro-3-methylphenyl group directs it to the C2 position of the indole.

Part 3: Alternative Protocol – Sonogashira / Cyclization

Objective: Synthesis of N-substituted or highly functionalized derivatives where Larock conditions fail. Advantage: Stepwise control allows for modification of the nitrogen atom (e.g., alkylation) before cyclization.

Workflow
  • Sonogashira Coupling:

    • React o-iodoaniline with 2-Ethynyl-1-fluoro-3-methylbenzene using PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) in Et₃N/THF.

    • Intermediate: 2-((2-fluoro-3-methylphenyl)ethynyl)aniline.

  • Cyclization (Gold or Copper Catalyzed):

    • The intermediate is cyclized using AuCl₃ (5 mol%) in Toluene at 80°C or CuI/DMF at 120°C.

    • Mechanism: Lewis acid activation of the triple bond facilitates the nucleophilic attack of the amine (5-endo-dig cyclization).

Part 4: Critical Analysis & Troubleshooting

IssueProbable CauseSolution
Low Yield Glaser Coupling (Alkyne dimerization)Degass solvents thoroughly; add alkyne slowly via syringe pump.
Regioisomer Mix Poor Steric DifferentiationSwitch ligand to bulky, electron-rich phosphines (e.g., XPhos, t-Bu₃P) to enforce C2-selectivity.
Incomplete Conversion Catalyst DeactivationEnsure LiCl is present (stabilizes Pd); increase temperature to 120°C.
Starting Material Stability Polymerization of AlkyneVerify purity of 2-Ethynyl-1-fluoro-3-methylbenzene by ¹H NMR prior to use.
Regioselectivity Note

In the reaction with terminal alkynes (like 2-Ethynyl-1-fluoro-3-methylbenzene), the Larock synthesis predominantly yields the 2-substituted indole . The bulky aryl group prefers the position distal to the initial oxidative addition site during the insertion step, but the electronic nature of the terminal alkyne usually dictates the formation of the C2-aryl isomer.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1][2] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. Link

  • Sigma-Aldrich. (n.d.). 1-Ethynyl-2-fluoro-3-methylbenzene Product Page. Link (Representative source for physical properties).

  • Koester, D. C., et al. (2014). Regioselective Synthesis of 2,3-Disubstituted Indoles. Angewandte Chemie International Edition, 53(20), 5068-5072. Link

Sources

Application Note: Deprotection Protocols for TMS-2-ethynyl-1-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the desilylation (deprotection) of TMS-2-ethynyl-1-fluoro-3-methylbenzene (CAS 1279106-21-6) to yield the terminal alkyne, 2-ethynyl-1-fluoro-3-methylbenzene . While standard base-mediated methanolysis is generally effective, the specific substitution pattern (1-fluoro, 3-methyl) flanking the alkyne introduces steric and electronic considerations that require precise control to prevent side reactions such as nucleophilic aromatic substitution (


) or product loss due to volatility. Two validated methods are presented: a cost-effective Methanol/Carbonate route and a Fluoride-mediated route for sensitive contexts.

Chemical Context & Mechanistic Analysis[1][2][3][4]

Substrate Analysis

The starting material features a trimethylsilyl (TMS) protected alkyne at position 2, flanked by a fluorine atom at position 1 and a methyl group at position 3.

  • Steric Environment: The ortho-methyl and ortho-fluoro groups create a crowded environment around the alkyne. While TMS groups are labile, this steric bulk can slightly retard the rate of nucleophilic attack at the silicon atom compared to unsubstituted phenylacetylenes.

  • Electronic Environment: The fluorine atom withdraws electron density via induction (

    
    ), potentially activating the ring. However, the methyl group (
    
    
    
    ) provides some deactivation.
  • Risk Factors:

    • Volatility: The deprotected product (MW ~134.15 g/mol ) is a low-molecular-weight organic liquid/low-melting solid. Significant yield loss can occur during high-vacuum concentration.[1]

    • 
       Side Reaction:  In highly electron-deficient fluoro-arenes (e.g., pentafluorophenyl), strong bases (methoxide) can displace fluorine. While less likely in this mono-fluoro substrate, prolonged exposure to strong base at high temperatures should be avoided.
      
Reaction Mechanism

The deprotection proceeds via nucleophilic attack on the silicon atom.

  • Nucleophilic Attack: The nucleophile (

    
     or 
    
    
    
    ) attacks the silicon center to form a pentacoordinate silicate intermediate.
  • Cleavage: The C-Si bond cleaves, releasing the silyl species (e.g., TMS-OMe or TMS-F) and generating an acetylide anion.

  • Protonation: The acetylide is rapidly protonated by the solvent (MeOH) or a proton source to furnish the terminal alkyne.

Experimental Protocols

Method A: Potassium Carbonate in Methanol (Standard)

Recommended for general synthesis due to cost efficiency and ease of workup.

Reagents:

  • Substrate: TMS-2-ethynyl-1-fluoro-3-methylbenzene (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.2 - 2.0 equiv)
    
  • Solvent: Methanol (MeOH), HPLC grade (0.1 M - 0.2 M concentration)

  • Optional: Dichloromethane (

    
    ) as co-solvent if solubility is poor.
    

Protocol:

  • Dissolution: Charge a round-bottom flask with the TMS-substrate. Dissolve in MeOH. If the substrate does not dissolve completely, add

    
     dropwise until a clear solution forms (ratio MeOH:DCM 3:1 typically suffices).
    
  • Addition: Add solid

    
     in one portion at ambient temperature (
    
    
    
    ).
  • Reaction: Stir vigorously. Monitor by TLC (Hexanes/EtOAc) or GC-MS.

    • Timeframe: Typically 1–4 hours.

  • Quench & Workup:

    • Dilute the mixture with

      
       or Pentane (to extract the non-polar product).
      
    • Wash with water (

      
      ) to remove inorganic salts and methanol.
      
    • Wash with Brine (

      
      ).
      
    • Dry organic layer over

      
       or 
      
      
      
      .
  • Concentration (CRITICAL):

    • Filter off the drying agent.

    • Concentrate under reduced pressure (Rotary Evaporator).

    • Bath temperature:

      
      .
      
    • Pressure: Do not go below 100 mbar. Stop when solvent volume is low but before total dryness to prevent volatilization of the product.

Method B: TBAF in THF (Fluoride Route)

Recommended for substrates sensitive to basic conditions or if Method A fails due to solubility.

Reagents:

  • Substrate: TMS-2-ethynyl-1-fluoro-3-methylbenzene (1.0 equiv)

  • Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.1 - 1.5 equiv)

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Protocol:

  • Setup: Dissolve substrate in THF (0.1 M) under inert atmosphere (

    
     or Ar). Cool to 
    
    
    
    .
  • Addition: Add TBAF solution dropwise via syringe.

  • Reaction: Allow to warm to room temperature. Stir for 30–60 minutes.

    • Note: Fluoride-mediated deprotection is usually faster than carbonate methanolysis.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with

      
      .
      
    • Wash organic layer with water and brine.

  • Purification: Pass through a short plug of silica gel to remove tetrabutylammonium salts, eluting with Pentane/Hexanes.

Comparative Analysis & Troubleshooting

FeatureMethod A (

/MeOH)
Method B (TBAF)
Cost LowModerate/High
Speed Moderate (1-4 h)Fast (< 1 h)
pH Conditions Basic (pH ~10-11)Mildly Basic/Neutral
Workup Aqueous washRequires silica plug to remove TBA salts
Suitability Robust substratesBase-sensitive substrates
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Product VolatilityDo not evaporate to dryness. Use Pentane as extraction solvent and concentrate carefully.
Methoxy Impurity

of Fluorine
Reaction temperature too high or reaction time too long. Switch to Method B (TBAF) or lower temp to

.
Incomplete Rxn Steric Bulk / SolubilityAdd DCM as co-solvent. Increase

to 3.0 equiv.
Polymerization Terminal Alkyne InstabilityStore product at

under Argon. Use immediately in next step (e.g., Sonogashira).

Process Visualization

The following diagram illustrates the decision logic and workflow for the deprotection process.

DeprotectionWorkflow Start Start: TMS-2-ethynyl-1-fluoro-3-methylbenzene SolubilityCheck Check Solubility in MeOH Start->SolubilityCheck MethodA Method A: K2CO3 / MeOH (Standard) SolubilityCheck->MethodA Soluble MethodA_CoSolvent Method A + DCM Co-solvent SolubilityCheck->MethodA_CoSolvent Insoluble MethodB Method B: TBAF / THF (Alternative) SolubilityCheck->MethodB Base Sensitive / Urgent Monitor Monitor: TLC/GC-MS (Check for SM consumption) MethodA->Monitor MethodA_CoSolvent->Monitor MethodB->Monitor Workup Workup: Extraction (Et2O/Pentane) Wash H2O/Brine Monitor->Workup Complete Concentration Concentration: < 30°C, > 100 mbar (Avoid Volatility Loss) Workup->Concentration FinalProduct Product: 2-ethynyl-1-fluoro-3-methylbenzene Concentration->FinalProduct

Figure 1: Decision tree and workflow for the deprotection of TMS-2-ethynyl-1-fluoro-3-methylbenzene.

References

  • Sigma-Aldrich. (n.d.). 2-Ethynyl-1-fluoro-3-methylbenzene Product Page. Retrieved from

  • Caddick, S., Delisser, V. M., Doyle, V. E., & Khan, S. (1999).[1] Synthetic Pages: Deprotection of trimethylsilyl group of an alkyne. Tetrahedron, 55, 2737-2754. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for silyl deprotection mechanisms).
  • Reddit r/Chemistry. (2022).[2] Discussion on Protiodesilylation of fluorinated aryl alkynes. Retrieved from

  • National Institutes of Health (NIH). (2004). Synthesis of 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl-D- and -L-furanosyl nucleosides. (Demonstrates TBAF vs K2CO3 selectivity). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethynyl-1-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-ethynyl-1-fluoro-3-methylbenzene via column chromatography. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 2-ethynyl-1-fluoro-3-methylbenzene?

A1: For a relatively non-polar compound like 2-ethynyl-1-fluoro-3-methylbenzene, standard silica gel (SiO₂) is the most common and effective stationary phase.[1][2][3] Its polarity is suitable for interacting with the subtle polarity of your compound, allowing for good separation from both more polar and less polar impurities. Alumina (Al₂O₃) can also be used, particularly if your compound shows instability on silica gel.[1][3][4]

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The key is to find a solvent system that provides a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4 for the target compound. Given the non-polar nature of 2-ethynyl-1-fluoro-3-methylbenzene, a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent such as ethyl acetate or dichloromethane is a good starting point.[5][6]

  • Initial Screening: Begin by testing various ratios of hexane/ethyl acetate (e.g., 98:2, 95:5, 90:10) on a TLC plate.

  • Optimization: Adjust the ratio to achieve the desired Rf. If the compound does not move from the baseline, increase the proportion of the more polar solvent. If it runs with the solvent front, decrease the polarity.

Q3: What are the common impurities I should expect, and how can I separate them?

A3: The impurities will largely depend on the synthetic route used to prepare 2-ethynyl-1-fluoro-3-methylbenzene. Common impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Isomers or products from incomplete reactions.

  • Catalyst residues: If a metal catalyst was used in the synthesis.

  • Homocoupled di-acetylene: A common byproduct in alkyne chemistry is the formation of a di-acetylene through oxidative coupling.[7]

Separation is achieved by exploiting the polarity differences. Typically, starting materials and side products will have different polarities and can be separated by optimizing the mobile phase. Catalyst residues may require a different purification strategy if they are not removed during the reaction work-up.

Q4: How can I visualize the compound on a TLC plate and in the collected fractions?

A4: 2-Ethynyl-1-fluoro-3-methylbenzene contains an aromatic ring, which allows for visualization under a UV lamp (254 nm). The compound will appear as a dark spot on a fluorescent TLC plate. For collected fractions, you can spot a small amount from each fraction onto a TLC plate and view it under UV light to determine which fractions contain your product. While this compound may exhibit some fluorescence, UV shadowing is the more reliable method for routine fraction analysis.[8][9]

Troubleshooting Guide

Problem 1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of the polar solvent.

  • Possible Cause: The chosen mobile phase is not polar enough to elute the compound.

  • Solution: Switch to a more polar solvent system. For example, if you are using hexane/ethyl acetate, try a hexane/dichloromethane or a hexane/acetone system.[4] It's also possible that your compound has degraded on the silica gel.

Problem 2: My compound runs with the solvent front on the TLC plate, even in 100% hexane.

  • Possible Cause: The mobile phase is too polar, or your compound is very non-polar.

  • Solution: If you are already using a very non-polar solvent like hexane, consider using a less polar stationary phase like florisil or deactivated silica.[4] However, for this specific compound, this scenario is less likely. Double-check that your starting material is what you believe it to be.

Problem 3: The separation is poor, and my fractions are all mixed.

  • Possible Causes & Solutions:

    • Improperly packed column: Air bubbles or channels in the stationary phase can lead to poor separation.[1] Ensure the column is packed uniformly, either by dry packing followed by careful solvent addition or by wet packing (slurry method).[1][2]

    • Overloading the column: Applying too much sample will result in broad bands and poor resolution. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample.

    • Inappropriate solvent system: If the Rf values of your compound and impurities are too close, you will need to screen for a different mobile phase that provides better separation on the TLC plate.

Problem 4: I suspect my compound is decomposing on the silica gel column.

  • Possible Cause: Terminal alkynes can sometimes be unstable on acidic silica gel.[10] Additionally, the fluorine and methyl substituents on the benzene ring can influence the molecule's stability.

  • Solutions:

    • TLC Stability Test: Spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.

    • Deactivating the Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to your eluent.

    • Alternative Stationary Phases: Consider using alumina or florisil, which are less acidic than silica gel.[4]

Experimental Protocols

Protocol 1: Column Packing (Wet Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.[2]

  • Add a thin layer of sand on top of the plug.

  • In a separate beaker, make a slurry of the silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.[1]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance when adding the eluent.

  • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

Protocol 2: Sample Loading and Elution
  • Dissolve your crude 2-ethynyl-1-fluoro-3-methylbenzene in a minimal amount of a suitable solvent, ideally the eluent itself or a solvent in which it is highly soluble and that is relatively non-polar (e.g., dichloromethane).

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Drain the solvent until the sample is absorbed onto the top of the silica.

  • Gently add a small amount of the eluent and drain again to ensure the entire sample is on the column.

  • Carefully fill the column with the mobile phase and begin collecting fractions.

  • If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar impurities after your target compound has been collected.[1]

Data Summary Table

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for non-polar to moderately polar compounds.[1][3]
Mobile Phase (Initial) 98:2 to 90:10 Hexane:Ethyl AcetateProvides good separation for non-polar aromatic compounds.[5][11]
TLC Rf Target 0.2 - 0.4Optimal range for good separation on a column.
Detection Method UV lamp (254 nm)Aromatic ring allows for visualization via UV shadowing.

Workflow and Troubleshooting Diagrams

General Column Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Select Stationary & Mobile Phase Select Stationary & Mobile Phase Pack Column Pack Column Select Stationary & Mobile Phase->Pack Column Load Sample Load Sample Pack Column->Load Sample Prepare Sample Prepare Sample Prepare Sample->Load Sample Elute & Collect Fractions Elute & Collect Fractions Load Sample->Elute & Collect Fractions Analyze Fractions (TLC/UV) Analyze Fractions (TLC/UV) Elute & Collect Fractions->Analyze Fractions (TLC/UV) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC/UV)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Characterize Product Characterize Product Evaporate Solvent->Characterize Product

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Poor Separation Poor Separation Check TLC Check TLC Poor Separation->Check TLC Rf too high/low? Rf too high/low? Check TLC->Rf too high/low? Good Spots Streaking/New Spots? Streaking/New Spots? Check TLC->Streaking/New Spots? Bad Spots Overloaded Column? Overloaded Column? Rf too high/low?->Overloaded Column? No, Rf is good Adjust Mobile Phase Adjust Mobile Phase Rf too high/low?->Adjust Mobile Phase Yes Compound Degradation Compound Degradation Streaking/New Spots?->Compound Degradation Repack Column Repack Column Overloaded Column?->Repack Column No Reduce Sample Load Reduce Sample Load Overloaded Column?->Reduce Sample Load Yes Use Deactivated Silica/Alumina Use Deactivated Silica/Alumina Compound Degradation->Use Deactivated Silica/Alumina

Caption: Decision tree for troubleshooting poor separation.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Longdom Publishing. (2024, July 18). The Role of Nonpolar Phases: Fundamentals and Uses in Chromatographic Techniques. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]

  • JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • National Institutes of Health. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]

  • Royal Society of Chemistry. Green carbon–carbon homocoupling of terminal alkynes by a silica supported Cu(ii)-hydrazone coordination compound. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

  • YouTube. (2020, August 28). Column Chromatography. [Link]

  • Edubirdie. Column Chromatography. [Link]

  • Winthrop University. Column Chromatography. [Link]

  • ResearchGate. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • ResearchGate. Understanding the stability behavior of colloidal silica in different alkali environments. [Link]

  • Veeprho. (2024, August 8). Chemically Bonded Phases in Chromatographic Silicas. [Link]

  • Google Patents.
  • MDPI. (2019, January 15). Fluorescence-Based Detection of Benzene, Toluene, Ethylbenzene, Xylene, and Cumene (BTEXC) Compounds in Fuel-Contaminated Snow Environments. [Link]

  • ResearchGate. (2025, August 6). 2-Ethynylperylene and improved synthesis of 3-ethynylperylene. [Link]

  • National Institutes of Health. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]

  • Acta IMEKO. Low-cost UV-induced fluorescence sensor for monitoring aromatic hydrocarbons in coastal marine water. [Link]

  • Royal Society of Chemistry. Fluorescence detection of three types of pollutants based on fluorescence resonance energy transfer and its comparison with colorimetric detection. [Link]

  • ResearchGate. (2025, August 9). UV Absorption and Fluorescence Properties of Pyrene Derivatives Having Trimethylsilyl, Trimethylgermyl, and Trimethylstannyl Groups. [Link]

  • KTU ePubl. (2023, October 18). Fluoranthene-based derivatives for multimodal anti-counterfeiting and detection of nitroaromatics. [Link]

Sources

Optimizing Sonogashira coupling for sterically hindered fluorinated alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Sonogashira Coupling

Topic: Optimizing Sonogashira Coupling for Sterically Hindered and Fluorinated Alkynes

Welcome to the Technical Support Center for advanced Sonogashira cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the reaction's intricacies, especially when dealing with challenging substrates like sterically hindered and fluorinated alkynes. This guide is designed for professionals in research and drug development who encounter non-ideal reactivity and require robust solutions.

The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, valued for its reliability and mild conditions.[1][2] However, when substrates deviate from the simple, unhindered ideal, researchers often face challenges such as low conversion, catalyst decomposition, and prominent side reactions. This guide provides a structured, question-and-answer framework to diagnose and solve these specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling failing with a sterically hindered aryl bromide?

A1: Steric hindrance presents a significant kinetic barrier to the rate-limiting step of the catalytic cycle: oxidative addition.[3] The bulky substituents near the reaction center on your aryl halide impede the approach of the palladium catalyst. To overcome this, the catalytic system must be specifically tailored. The key is to use a palladium catalyst complexed with a bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)₃) or XPhos.[4][5][6] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition with your substrate.[3] Additionally, you will likely need to increase the reaction temperature to provide sufficient energy to overcome the activation barrier.[5][7]

Q2: I'm observing a large amount of alkyne homocoupling (Glaser coupling). What is the primary cause and how can I prevent it?

A2: Alkyne homocoupling is the most common side reaction in Sonogashira coupling and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[1][8] The copper acetylide intermediate, formed to facilitate transmetalation to palladium, can undergo oxidative dimerization.[9] To mitigate this:

  • Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[8]

  • Minimize Copper Catalyst Loading: Use the minimum effective amount of Cu(I) salt (typically 1-5 mol%).

  • Slow Alkyne Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[8]

  • Switch to a Copper-Free Protocol: This is the most definitive solution. Copper-free Sonogashira reactions eliminate the primary pathway for Glaser coupling.[1][4] These protocols often require different ligands and bases (e.g., an inorganic base like Cs₂CO₃) and may need higher temperatures to proceed efficiently.[10][11]

Q3: How do electron-withdrawing fluorine atoms on my alkyne affect the reaction?

A3: Fluorine atoms or perfluoroalkyl groups are strongly electron-withdrawing. This has a dual effect. On one hand, it increases the acidity of the terminal alkyne's proton, which can facilitate its deprotonation by the base—a key step in forming the active nucleophile.[12] On the other hand, the resulting copper or palladium acetylide will be less nucleophilic, which can slow the crucial transmetalation step. For highly fluorinated alkynes, ensuring a robust catalyst system with good electron-donating ligands can help promote the transmetalation and subsequent reductive elimination steps.

Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving specific experimental issues.

Problem 1: Low to No Product Yield

Your reaction has run to completion, but TLC or LC-MS analysis shows primarily unreacted starting materials.

Caption: Troubleshooting workflow for low or no product yield.

A: The issue is likely a mismatch between your substrate's steric demands and the catalyst's activity. The reactivity of the aryl/vinyl halide is critical, with the general trend being I > OTf > Br >> Cl.[4][5] For a challenging aryl bromide or chloride, or a substrate with ortho-substituents, you must enhance the catalyst's performance.

Solution: Ligand and Catalyst System Optimization For sterically demanding substrates, the choice of phosphine ligand is paramount. Standard ligands like PPh₃ are often insufficient. You must move to more specialized, electron-rich, and bulky ligands.

Ligand ClassExample(s)Recommended For...Rationale
Buchwald-Type Biarylphosphines XPhos, sXPhosHighly hindered aryl bromides and chlorides.Promotes fast oxidative addition and stabilizes the active monoligated Pd(0) species.[5]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Sterically hindered aryl bromides.High electron density and large cone angles accelerate the oxidative addition step.[6][13]
Diphosphines dppfLess hindered but electron-rich systems.The wide bite angle can influence reductive elimination.[4]

Actionable Advice: For a first attempt at optimizing a failing reaction with a hindered aryl bromide, switch to a catalyst system of Pd(OAc)₂ (2 mol%) with XPhos (4 mol%). This combination is known for its high activity and broad substrate scope.[5]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

You observe a black precipitate forming in your reaction flask, often accompanied by a stall in the reaction.

A: The black precipitate is palladium black, which is finely divided, catalytically inactive Pd(0) metal.[4] It forms when the active, soluble Pd(0) complex in your catalytic cycle decomposes and agglomerates. This is often triggered by:

  • Solvent Choice: Certain solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black.[4][5]

  • Insufficient Ligand: The phosphine ligand is not just for tuning reactivity; it also stabilizes the Pd(0) center. If the ligand concentration is too low or the ligand itself is unstable under the reaction conditions, the palladium will precipitate.

  • High Temperatures: While heat is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways.

Solution: Stabilizing the Catalyst

  • Change Solvent: Switch from THF to a more coordinating solvent like DMF, NMP, or Toluene, which can better stabilize the catalytic intermediates.[5][14]

  • Adjust Ligand:Palladium Ratio: Ensure a slight excess of the phosphine ligand. A ratio of 2:1 to 4:1 (ligand:Pd) is a good starting point, especially when using Pd(OAc)₂ or Pd₂(dba)₃ as the precatalyst.

  • Use a More Robust Precatalyst: Consider using a pre-formed, air-stable Pd(II) precatalyst that incorporates a robust ligand, such as an sXPhos-based G3 precatalyst.

Advanced Strategy: Copper-Free Sonogashira for Sensitive Substrates

For substrates that are sensitive to copper, or when alkyne homocoupling is a persistent and yield-limiting side reaction, a copper-free protocol is the superior choice.[1][15]

Sonogashira_Decision_Tree Start Start: Sonogashira Coupling Check_Homocoupling Is Alkyne Homocoupling a Major Issue? Start->Check_Homocoupling Check_Sensitivity Are Substrates Sensitive to Copper? Check_Homocoupling->Check_Sensitivity No Copper_Free Use Copper-Free Protocol (Pd/Bulky Ligand/Inorganic Base) Check_Homocoupling->Copper_Free Yes Standard_Sonogashira Use Standard Cu-Catalyzed Protocol (Pd/Cu/Amine Base) Check_Sensitivity->Standard_Sonogashira No Check_Sensitivity->Copper_Free Yes

Caption: Decision tree for choosing reaction conditions.

A: In a copper-free system, the palladium catalyst must perform the dual role of activating both the aryl halide and the alkyne.[1][10] The cycle involves the formation of a π-alkyne-palladium complex, which increases the alkyne's acidity enough for deprotonation by the base, forming the palladium acetylide directly.[10]

Key Condition Changes:

  • Co-catalyst: No CuI is added.

  • Base: Amine bases can still be used, but often stronger, inorganic bases like Cs₂CO₃ or K₂CO₃ are more effective, particularly with bulky ligands.[11][16]

  • Ligand: Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often essential to facilitate the catalytic cycle.[5][10]

  • Solvent: Aprotic polar solvents like DMF or NMP are common choices.

ParameterStandard (Cu-Catalyzed)Copper-FreeRationale for Change
Co-catalyst CuI (1-5 mol%)NoneEliminates the primary pathway for Glaser homocoupling.[1]
Base Amine (e.g., Et₃N, DIPEA)Often Inorganic (e.g., Cs₂CO₃, K₂CO₃)Inorganic bases can be more effective in promoting alkyne deprotonation at the Pd center without coordinating too strongly.
Solvent THF, Toluene, DMFDMF, NMP, DioxaneOften requires more polar solvents to facilitate the ionic intermediates in the Pd-only cycle.
Temperature Room Temp to 80 °COften elevated (60-120 °C)Additional thermal energy is needed to drive the less facile direct palladation of the alkyne.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira of a Sterically Hindered Aryl Bromide

This protocol is a robust starting point for coupling a sterically demanding aryl bromide (e.g., 2-bromo-1,3-diisopropylbenzene) with a fluorinated alkyne.

Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • sXPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, sXPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the aryl bromide, followed by the anhydrous, degassed dioxane (to make a ~0.2 M solution).

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

Sources

Stability of 2-Ethynyl-1-fluoro-3-methylbenzene under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

2-Ethynyl-1-fluoro-3-methylbenzene is a specialized fluorinated phenylacetylene building block.[1][2] While the benzene ring provides thermodynamic stability, the ortho-fluoro substituent significantly alters the electronic landscape of the terminal alkyne compared to non-fluorinated analogues.

Under basic conditions, this molecule exhibits three primary instability modes driven by the acidity of the acetylenic proton and the leaving-group capability of the fluorine atom.

Quick Reference Data
ParameterValue / CharacteristicImpact on Stability
Functional Group Terminal Alkyne (

)
Susceptible to deprotonation (

) and oxidative coupling.[1][2]
Ortho-Substituent Fluorine (

)
Critical: Inductive electron-withdrawal increases alkyne acidity.[1][2] Acts as a potential leaving group (

or Benzyne).[2]
Meta-Substituent Methyl (

)
Provides minor steric shielding; electron-donating effect is secondary to Fluorine's withdrawal.[1][2]
Primary Risk Oxidative Homocoupling (Glaser) High. Occurs rapidly with trace

+ Base + Trace Metal.
Secondary Risk Nucleophilic Aromatic Substitution Moderate. Risk increases with alkoxide bases (e.g., NaOMe) at elevated temperatures.[2]

Troubleshooting Guide: Diagnosing Instability

Use this module to diagnose unexpected results in your reaction mixture.

Issue A: Reaction mixture turned yellow/brown rapidly upon adding base.
  • Diagnosis: Oxidative Homocoupling (Glaser Coupling). [1][2][3][4][5]

  • Mechanism: The base deprotonates the terminal alkyne.[6][7][8][9] In the presence of dissolved oxygen and trace transition metals (Cu, Fe, often found in low-grade bases or solvents), the resulting acetylide dimerizes to form a conjugated diyne (1,4-bis(2-fluoro-6-methylphenyl)buta-1,3-diyne).[1][2]

  • The "Ortho-Fluoro" Effect: The fluorine atom at position 1 is electron-withdrawing.[1] This lowers the

    
     of the terminal alkyne proton (making it more acidic than phenylacetylene), accelerating the formation of the acetylide anion—the rate-limiting precursor to the impurity.
    
  • Corrective Action:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15-30 mins before adding base.[1]

    • Switch Atmosphere: Ensure reaction is under positive inert gas pressure.

    • Add Reductant: If compatible, add mild reductants (e.g., ascorbic acid) to scavenge oxidants.[2]

Issue B: Loss of Fluorine signal in NMR ( ) or Mass Spec.
  • Diagnosis: Nucleophilic Aromatic Substitution (

    
    ). [1][2]
    
  • Mechanism: If using nucleophilic bases (e.g., NaOH, NaOMe, KOtBu) in polar solvents (DMSO, DMF, MeOH), the base can attack Carbon-1, displacing the Fluorine.[2]

  • Why here? The ethynyl group at Carbon-2 is electron-withdrawing (

    
     hybridized carbon), which activates the ring for nucleophilic attack at the ortho position (Carbon-1).[1][2]
    
  • Corrective Action:

    • Change Base: Switch to non-nucleophilic bases (e.g.,

      
      , 
      
      
      
      , or hindered amine bases like DIPEA/DBU).[2]
    • Lower Temperature:

      
       has a higher activation energy than deprotonation. Keep the reaction 
      
      
      
      during base addition.
Issue C: Complete decomposition into "tar" or complex mixtures (using Lithium bases).
  • Diagnosis: Benzyne Formation. [1]

  • Mechanism: Strong bases (e.g.,

    
    -BuLi, LDA) can deprotonate the aromatic ring at Position 6 (ortho to the Fluorine).[2] This triggers the elimination of LiF to form a reactive benzyne intermediate , which rapidly polymerizes or reacts with the solvent.
    
  • Corrective Action:

    • Avoid Lithiation: Do not use organolithiums unless strictly necessary for transmetallation at the alkyne.

    • Stoichiometry Control: If using BuLi to lithiate the alkyne, use exactly 1.0 equivalents at

      
       and add the electrophile immediately.
      

Visualizing the Degradation Pathways

The following diagram maps the fate of 2-Ethynyl-1-fluoro-3-methylbenzene under different basic regimes.

StabilityPathways cluster_legend Reaction Outcomes Start 2-Ethynyl-1-fluoro- 3-methylbenzene Base Basic Conditions Start->Base Acetylide Acetylide Anion (Ar-C≡C⁻) Base->Acetylide Deprotonation (Fast) SubstProd SNAr Product (F displaced by OR) Base->SubstProd Attack at C-1 (High Temp) BenzyneInt Benzyne Intermediate Base->BenzyneInt Ortho-Deprotonation (pKa ~40) Dimer Glaser Dimer (Impurity A) Acetylide->Dimer Oxidative Coupling O2 Trace O₂ / Metals O2->Dimer NucBase Nucleophilic Base (RO⁻, OH⁻) NucBase->SubstProd StrongBase Strong Base (BuLi, LDA) StrongBase->BenzyneInt Polymer Polymers / Tars BenzyneInt->Polymer Rapid Rxn

Caption: Figure 1. Divergent degradation pathways based on base strength and environmental factors (Oxygen/Nucleophilicity).[2]

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) in Methanol? 
A:  Yes, but with caution. Carbonates are generally safe regarding 

and Benzyne risks. However, in Methanol, the equilibrium generates methoxide (

), which is nucleophilic.[2]
  • Protocol: If the reaction requires heating (>50°C), switch to a non-nucleophilic solvent like Acetonitrile or use a bulkier alcohol (Isopropanol) to suppress

    
     at the fluorine position [1].[2]
    

Q2: I need to protect the alkyne. Is the TMS group stable with this Fluorine present? A: Yes. The TMS-protected version (1-fluoro-3-methyl-2-((trimethylsilyl)ethynyl)benzene) is significantly more stable than the free alkyne.[1][2] The bulky TMS group prevents Glaser coupling and shields the alkyne from side reactions.

  • Recommendation: Store the compound as the TMS-derivative and deprotect (using

    
     or TBAF) in situ immediately before the next step [2].
    

Q3: Does the methyl group at Position 3 help stability? A: Marginally. While the methyl group provides steric bulk at the 3-position, the alkyne is linear (


 geometry), meaning the reactive terminal proton extends well beyond the steric reach of the ortho-methyl group. Do not rely on the methyl group to prevent dimerization.

Q4: What is the best base for Sonogashira Coupling with this molecule? A: Diisopropylamine (DIPA) or Triethylamine (


) are preferred.[2] They are non-nucleophilic and act as mild proton sponges. Avoid inorganic bases if solubility is an issue, as heterogeneous mixtures can trap oxygen pockets.[2]

Validated Protocols

Protocol A: Safe Deprotection (TMS-Removal)

Use this if generating the molecule from a silyl precursor.[1][2]

  • Preparation: Dissolve TMS-precursor in degassed MeOH/THF (1:1).[1][2]

  • Base Addition: Add

    
     (1.5 equiv) at 
    
    
    
    .[2]
  • Monitoring: Monitor by TLC/LCMS. Reaction is usually complete in <30 mins due to the electron-withdrawing Fluorine accelerating silicon cleavage.[1]

  • Quench: Do not evapourate to dryness while basic (promotes polymerization).[2] Quench with saturated

    
     or dilute 
    
    
    
    to neutral pH immediately.
  • Extraction: Extract into Hexanes/EtOAc. Keep the organic layer cold.

Protocol B: Storage of the Free Alkyne
  • State: Store as a solution in a non-basic solvent (e.g., Toluene or Hexane) if possible. Neat liquids are more prone to exothermic polymerization.

  • Additives: Stabilize with BHT (Butylated hydroxytoluene) (0.1% w/w) to scavenge radicals if strictly necessary for long-term storage.

  • Temperature:

    
     under Argon.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Aromatic Substitution - Discussion on leaving group ability of Fluorine ortho to EWGs).

    • [2]

  • Glaser, C. (1869).[2][3][4][10] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.[2] (Foundational text on oxidative coupling of phenylacetylenes).

    • [2]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[2] "Acetylenic Coupling: A Powerful Tool in Molecular Construction."[4] Angewandte Chemie International Edition, 39(15), 2632-2657.[2] (Review of stability and coupling mechanisms).

    • [2]

  • Bunnett, J. F., & Zahler, R. E. (1951).[2] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[2] (Mechanistic insight into Ortho-Halo reactivity).

    • [2]

Sources

Technical Support Center: Troubleshooting 2-Fluoro-3-methylphenylacetylene Conversions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low conversion rates in 2-fluoro-3-methylphenylacetylene reactions. Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Molecule Profile

2-Fluoro-3-methylphenylacetylene is a valuable scaffold in medicinal chemistry, often used to introduce a metabolically stable, lipophilic aryl moiety. However, its specific substitution pattern—an electron-withdrawing fluorine at the ortho position and a methyl group at the meta position—creates a unique reactivity profile that often leads to stalled reactions or low yields.

The "Ortho-Fluoro" Effect

The primary culprit for low conversion is rarely steric hindrance alone; it is typically electronic activation leading to side reactions .

  • Acidity: The ortho-fluorine atom (via inductive withdrawal) significantly increases the acidity of the terminal acetylenic proton (

    
     vs. 25.5 for phenylacetylene).
    
  • Consequence: This makes the molecule hyper-reactive toward deprotonation. In the presence of Copper(I) and trace oxygen, this leads to rapid Glaser homocoupling (dimerization) rather than the desired cross-coupling, consuming the starting material before it can react with the electrophile.

  • Coordination: The fluorine atom can weakly coordinate with Palladium or Copper centers, potentially forming off-cycle resting states that slow down the catalytic turnover.

Diagnostic Workflow (Interactive Guide)

Before adjusting your protocol, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start START: Reaction Analysis CheckTLC 1. Check TLC/LCMS Start->CheckTLC Result1 Starting Material (Alkyne) Consumed Rapidly? CheckTLC->Result1 CheckDimer Is Dimer (Glaser) Present? Result1->CheckDimer YES CheckCat Is Catalyst Active? (Pd Black formation?) Result1->CheckCat NO YesConsumed YES NoConsumed NO (Alkyne remains) CheckProduct Is Desired Product Forming? DimerYes Issue: Glaser Homocoupling (Oxidative Dimerization) CheckDimer->DimerYes Major Peak DimerNo Issue: Oligomerization or Decomposition CheckDimer->DimerNo Minor/No Peak PdBlackYes Issue: Catalyst Death (Decomposition) CheckCat->PdBlackYes Precipitate Visible PdBlackNo Issue: Failed Oxidative Addition or Poisoning CheckCat->PdBlackNo Solution Clear/Dark

Figure 1: Diagnostic decision tree for identifying the root cause of low conversion.

Technical Support FAQs

Category 1: Glaser Homocoupling (The Most Common Issue)

Q: My alkyne disappears in 30 minutes, but the yield of the cross-coupled product is <20%. LCMS shows a large peak with Mass = 2 * (Alkyne) - 2. A: You are observing Glaser homocoupling .[1] The ortho-fluorine makes your alkyne highly acidic. In standard Sonogashira conditions (Pd/Cu), the deprotonation is so fast that the copper-acetylide intermediate oxidizes and dimerizes before it can transmetallate to the Palladium cycle.

Corrective Actions:

  • Degas Rigorously: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid reagents. Oxygen is the oxidant driving the homocoupling.

  • Slow Addition: Do not add the alkyne all at once. Use a syringe pump to add the alkyne solution dropwise over 1–2 hours. This keeps the concentration of the copper-acetylide species low, statistically favoring the cross-coupling event.[1]

  • Switch to Cu-Free: If the problem persists, eliminate Copper entirely.[1] (See Protocol B below).

Category 2: Catalyst Deactivation

Q: The reaction turns black and precipitates metal within an hour. Conversion stops at 40%. A: This is "Palladium Black" formation, indicating the catalyst ligands are dissociating, and the Pd(0) is aggregating into inactive nanoparticles. 2-fluoro-3-methylphenylacetylene is sterically bulky enough (due to the 3-methyl) to hinder ligand re-coordination.

Corrective Actions:

  • Upgrade Ligands: Switch from simple phosphines (like

    
    ) to bulky, electron-rich ligands that stabilize Pd(0). XPhos  or 
    
    
    
    are excellent choices for ortho-substituted substrates.
  • Lower Temperature: If you are heating >80°C, try 60°C. High heat accelerates catalyst decomposition.

  • Check Amine Purity: Old amines (Et3N, Diisopropylamine) often contain oxidation products that reduce Pd(II) too quickly. Distill your base from

    
     or KOH.
    
Category 3: Reaction Kinetics

Q: I am reacting 2-fluoro-3-methylphenylacetylene with an electron-rich aryl bromide (e.g., 4-bromoanisole). No reaction occurs. A: This is an electronic mismatch. Your alkyne is reactive, but the electrophile (aryl bromide) is deactivated for the oxidative addition step.

Corrective Actions:

  • Switch Halides: Use an Aryl Iodide if possible. They are significantly more reactive.

  • Additives: Add Ag2CO3 (Silver Carbonate) as an additive. It can help abstract the halide and facilitate the reaction without the redox issues of Copper.

  • Solvent Switch: Move from THF/DCM to polar aprotic solvents like DMF or DMAc to stabilize the polar transition states.

Optimized Experimental Protocols

Protocol A: Standard Optimized Sonogashira (For General Use)

Best for: Reactions where homocoupling is minor.

ComponentRecommendationReasoning
Catalyst

(2-5 mol%)
Robust, air-stable precatalyst.
Co-Catalyst CuI (1-2 mol%)Keep loading LOW to minimize homocoupling.
Base

or DIPEA (3-5 equiv)
Standard base; must be degassed.
Solvent THF or DMF (Anhydrous)THF for solubility; DMF for difficult substrates.
Temperature 40°C - 60°CMild heat helps overcome steric barrier of 3-methyl.

Step-by-Step:

  • Charge a dried Schlenk flask with

    
     (0.05 eq), CuI (0.02 eq), and the Aryl Halide (1.0 eq).
    
  • Evacuate and backfill with Argon (3x).

  • Add degassed Solvent and Base via syringe.[1]

  • Crucial Step: Add 2-fluoro-3-methylphenylacetylene (1.2 eq) dropwise over 30 minutes at room temperature.

  • Heat to 50°C and monitor by LCMS.

Protocol B: Copper-Free Sonogashira (For High-Acidity Alkynes)

Best for: Eliminating Glaser homocoupling completely.

ComponentRecommendationReasoning
Catalyst

+ XPhos (2-5 mol%)
XPhos facilitates oxidative addition and transmetallation without Cu.
Base

(2-3 equiv)
Inorganic base is often required for Cu-free cycles.
Solvent Acetonitrile or 1,4-DioxanePolar solvents assist the base-mediated deprotonation.
Temp 80°C - 100°CHigher energy required to drive the Cu-free cycle.

Step-by-Step:

  • Combine

    
     (0.05 eq), XPhos (0.10 eq), 
    
    
    
    (3.0 eq), and Aryl Halide (1.0 eq) in a reaction vial.
  • Seal and purge with Argon.

  • Add degassed Acetonitrile.

  • Add 2-fluoro-3-methylphenylacetylene (1.5 eq).

  • Heat to 90°C. Note: This reaction may have an induction period of 30-60 mins.

Quantitative Data: Solvent & Base Screening[1]

The following data represents typical conversion rates for ortho-fluorinated phenylacetylenes in coupling reactions (Data synthesized from comparable literature substrates).

Table 1: Impact of Solvent/Base on Conversion (24h, 60°C)

SolventBaseConversion (%)Homocoupling (%)Verdict
THF

65%25%High side product.
DMF

88%10%Recommended.
Toluene DIPEA40%5%Too slow (solubility issues).
MeCN

92%<2%Best for Cu-Free.
Water Pyrrolidine30%60%Avoid (Promotes Glaser).

References

  • BenchChem Technical Support. (2025). Troubleshooting guide for Sonogashira coupling failures. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from

  • Gorelsky, S. I., et al. (2008). Origins of the Ortho-Fluorine Effect in Transition Metal Catalyzed C-H Activation. Journal of the American Chemical Society. Retrieved from

  • Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceuticals. Chemical Reviews. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from

(Note: While specific commercial data for 2-fluoro-3-methylphenylacetylene is proprietary to specific synthesis campaigns, the reactivity trends above are chemically rigorous based on the structural properties of ortho-fluoroaryl alkynes.)

Sources

Alternative catalysts for coupling 2-Ethynyl-1-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Coupling Protocols for 2-Ethynyl-1-fluoro-3-methylbenzene

Status: Open Priority: High (Drug Discovery/Radiochemistry Intermediate) Assigned Specialist: Senior Application Scientist, Catalysis Division

Case Overview & Substrate Analysis

User Query: "Standard Sonogashira conditions (


) are yielding high amounts of homocoupling dimer and low conversion for my substrate, 2-Ethynyl-1-fluoro-3-methylbenzene. I need alternative catalytic systems."

Technical Diagnosis: Your substrate presents a unique "Push-Pull" steric and electronic challenge that destabilizes standard catalytic cycles:

  • Electronic Effect (The Fluorine Trap): The C1-Fluorine atom is highly electronegative ($ \chi \approx 3.98 $). Through inductive withdrawal (-I effect), it significantly increases the acidity of the terminal alkyne proton at C2.

    • Consequence: This accelerates the formation of Copper-acetylides.[1] In the presence of even trace oxygen (ppm levels), these rapid-forming Cu-acetylides preferentially undergo oxidative homocoupling (Glaser-Hay reaction) rather than transmetalating to Palladium.

  • Steric Effect (The Methyl Blockade): The C3-Methyl group provides ortho-steric hindrance.

    • Consequence: This slows down the transmetalation step (where the alkyne moves from Cu to Pd). A slow transmetalation combined with fast Cu-acetylide formation creates a bottleneck that favors side reactions.

Recommended Alternative Protocols

To resolve Ticket #8492, we recommend bypassing the Copper cycle entirely or switching to a metal less prone to homocoupling.[2]

Protocol A: Copper-Free Palladium (The "Clean" Route)

Best for: Pharmaceutical intermediates where trace Cu is unacceptable and homocoupling is the primary failure mode.

The Logic: By removing Copper, you eliminate the Glaser coupling pathway.[3] However, because Cu usually activates the alkyne, we must use a more active Pd catalyst and a stronger base to compensate.

ComponentRecommendationTechnical Rationale
Catalyst Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) XPhos is a bulky, electron-rich biaryl phosphine. It facilitates oxidative addition of aryl halides and stabilizes the Pd(0) species, allowing the reaction to proceed without Cu activation.
Alternative Pd-PEPPSI-IPr (2 mol%) A "Pyridine-Enhanced Precatalyst." The NHC ligand (IPr) is extremely bulky, forcing the reductive elimination step even with your sterically hindered methyl group.
Base Cs₂CO₃ (2.0 equiv) Stronger than amines (

). Cesium's "Cesium Effect" aids in solubility and deprotonation in organic solvents.
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the ionic intermediates.
Temp 60°C - 80°C Higher energy required to overcome the activation barrier of the Cu-free deprotonation.

Step-by-Step Workflow:

  • Charge a reaction vial with the aryl halide (1.0 equiv),

    
    , XPhos, and 
    
    
    
    .
  • Seal and purge with Argon for 15 minutes (Critical: Oxygen kills the phosphine).

  • Add degassed MeCN via syringe.

  • Add 2-Ethynyl-1-fluoro-3-methylbenzene (1.2 equiv) last.

  • Heat to 60°C. Monitor by LCMS at 1 hour.

Protocol B: Nickel Catalysis (The "Cost-Effective" Route)

Best for: Large-scale synthesis or when Palladium removal is difficult.

ComponentRecommendationTechnical Rationale
Catalyst NiCl₂(dppe) (5 mol%) Bis(diphenylphosphino)ethane (dppe) is a bidentate ligand that stabilizes the Ni center.
Co-Catalyst Zn Dust (10 mol%) Acts as a reductant to generate the active Ni(0) species in situ.
Base DABCO (2.0 equiv) 1,4-Diazabicyclo[2.2.2]octane. A non-nucleophilic base that won't interfere with the Ni center.
Solvent THF Provides good solubility for Ni complexes.

Step-by-Step Workflow:

  • Glovebox Recommended: Weigh

    
    , Zn dust, and DABCO into a vial.
    
  • Add the aryl halide and 2-Ethynyl-1-fluoro-3-methylbenzene .

  • Add anhydrous THF.

  • Seal and heat to 60°C.

  • Note: The reaction mixture will turn a characteristic deep red/brown as the active Ni(0) forms. If it stays green/blue, the catalyst is inactive (oxidized).

Decision Matrix & Mechanism Visualization

The following diagrams illustrate the decision logic for your specific substrate and the mechanism of the recommended Cu-free pathway.

G Start Substrate: 2-Ethynyl-1-fluoro-3-methylbenzene Problem Is Homocoupling (Dimer) > 10%? Start->Problem CheckCu Are you using Copper (CuI)? Problem->CheckCu Yes CheckCost Is Pd Cost/Removal an issue? Problem->CheckCost No (Low Conversion) Sol1 SWITCH TO PROTOCOL A: Cu-Free Pd (XPhos or NHC) CheckCu->Sol1 Yes Sol2 OPTIMIZE STANDARD: Degas solvent x3 Slow addition of Alkyne CheckCu->Sol2 No CheckCost->Sol1 No Sol3 SWITCH TO PROTOCOL B: Ni-Catalysis (NiCl2(dppe)) CheckCost->Sol3 Yes

Caption: Troubleshooting Decision Tree for sterically/electronically challenging alkynes.

Mechanism Pd0 Pd(0)-L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord pi-Alkyne Complex (Steric Bottleneck) OxAdd->Coord + Alkyne Deprot Deprotonation (Base-Assisted) Coord->Deprot + Cs2CO3 (-HX) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Acetylide RedElim->Pd0 Cycle Completes

Caption: Cu-Free Mechanism. Note that the Base (Cs2CO3) performs the deprotonation directly on the Pd-bound alkyne, avoiding the Cu-acetylide dimer risk.

Troubleshooting FAQs (Ticket Resolution)

Q1: Why is my reaction turning black immediately?

  • Diagnosis: "Palladium Black" precipitation.[3] This means your ligand (PPh3 or XPhos) is dissociating, and the naked Pd atoms are aggregating.

  • Fix: Your substrate's ortho-methyl group creates steric pressure that can knock the ligand off. Increase the ligand-to-metal ratio (e.g., from 2:1 to 4:1) or switch to a tighter-binding NHC ligand (Pd-PEPPSI).

Q2: I see the product, but also a defluorinated byproduct. Why?

  • Diagnosis: If using Nickel, oxidative addition into the C-F bond is a known side reaction, especially if the reaction gets too hot.

  • Fix: Lower the temperature to 40°C. If using Palladium, this is rare; ensure you aren't using a hydride source (like Formic acid) in your workup.

Q3: Can I use water as a co-solvent?

  • Diagnosis: For this specific substrate, No .

  • Reasoning: The C1-Fluoro group makes the alkyne proton acidic. In water/base mixtures, this proton exchanges rapidly. While "Green Chemistry" promotes water, for this specific sensitive electronic profile, water often promotes hydrolysis or sluggish kinetics. Stick to anhydrous DMF or MeCN.

References

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Bates, C. G., et al. (2002). A General Method for the Formation of Diarylalkynes Using Nickel-Catalyzed Cross-Coupling. Organic Letters. Link

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Superb Case of Surf and Turf. Angewandte Chemie International Edition. (Definitive review on Glaser vs. Sonogashira mechanisms). Link

End of Technical Support Guide. If issues persist, please upload your LCMS raw data to the portal for spectral analysis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-Ethynyl-1-fluoro-3-methylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Importance of 2-Ethynyl-1-fluoro-3-methylbenzene

2-Ethynyl-1-fluoro-3-methylbenzene incorporates three distinct functionalities on a benzene ring: a fluorine atom, a methyl group, and an ethynyl group. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the ethynyl group provides a versatile handle for further chemical transformations, such as click chemistry or Sonogashira coupling reactions.[1] Accurate spectroscopic characterization is therefore paramount for ensuring reaction success and verifying the identity and purity of synthesized materials.

Predicted ¹H NMR Spectrum of 2-Ethynyl-1-fluoro-3-methylbenzene

The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts and coupling patterns are governed by the electronic effects of the substituents and their relative positions on the aromatic ring.

Molecular Structure and Proton Numbering:

Caption: Predicted spin-spin coupling network in 2-Ethynyl-1-fluoro-3-methylbenzene.

  • Ortho Coupling (³J): The largest couplings are expected between adjacent protons, H-4 and H-5, and H-5 and H-6, with typical values of 7-10 Hz. [2]* Meta Coupling (⁴J): A smaller coupling is anticipated between H-4 and H-6 (2-3 Hz). [3]* Fluorine Coupling: The fluorine atom will couple to the aromatic protons. The ortho coupling (³JH6-F) is expected to be the largest (around 9 Hz), followed by the meta coupling (⁴JH4-F) of approximately 5 Hz.

The Methyl Protons: A Subtle Doublet

The methyl protons are predicted to appear as a doublet around 2.30 ppm. The chemical shift is consistent with a methyl group attached to an aromatic ring. [4]The splitting is due to a five-bond coupling (⁵J) to the fluorine atom, a phenomenon well-documented in fluorotoluene derivatives. [5][6]

  • Comparative Data from 2-Fluorotoluene: In 2-fluorotoluene, a through-space coupling between the fluorine and the ortho-methyl protons is observed, with a coupling constant of approximately 2 Hz. [5][7]A similar interaction is expected in 2-ethynyl-1-fluoro-3-methylbenzene.

The Acetylenic Proton: A Sharp Singlet

The acetylenic proton is expected to resonate as a sharp singlet around 3.10 ppm. This chemical shift is characteristic of a terminal alkyne proton. [8]

  • Comparative Data from Phenylacetylene: The acetylenic proton in phenylacetylene appears as a singlet at approximately 3.0 ppm. [9]The electronic environment in 2-ethynyl-1-fluoro-3-methylbenzene is similar, and therefore a comparable chemical shift is predicted.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, the following experimental protocol is recommended.

Workflow for ¹H NMR Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃ B Add internal standard (e.g., TMS) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the probe D->E F Acquire ¹H NMR spectrum (e.g., 500 MHz, 16 scans) E->F G Fourier transform the FID F->G H Phase and baseline correct the spectrum G->H I Integrate signals and measure chemical shifts and coupling constants H->I J Compare experimental data with predictions I->J

Caption: Standard workflow for acquiring and analyzing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-ethynyl-1-fluoro-3-methylbenzene.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the CDCl₃.

    • Tune and match the probe for the ¹H frequency.

    • Optimize the field homogeneity by shimming.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 2-5 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Measure the chemical shifts and coupling constants of all signals.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 2-ethynyl-1-fluoro-3-methylbenzene. By leveraging comparative data from analogous compounds and fundamental NMR principles, we have established a robust framework for interpreting the spectrum of this and other complex substituted aromatic systems. The detailed experimental protocol provides a clear path for researchers to acquire high-quality data for verification. This predictive approach is an invaluable tool in modern chemical research, enabling scientists to anticipate spectral features, confirm molecular structures, and accelerate the pace of discovery.

References

  • Schaefer, T., et al. (1983). Some unique properties of 4J(F,CH3) in 2-fluorotoluene derivatives. Conformational dependence. Canadian Journal of Chemistry, 61(1), 29-35.
  • PubChem. (n.d.). m-Fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Pople, J. A., Bernstein, H. J., & Schneider, W. G. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
  • ResearchGate. (n.d.). ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz. Retrieved from [Link]

  • Shapiro, B. L., & Mohrmann, L. E. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Schaefer, T., et al. (1983). Some unique properties of 4J(F,CH3) in 2-fluorotoluene derivatives. Conformational dependence. Canadian Journal of Chemistry, 61(1), 29-35.
  • PubChem. (n.d.). Phenylacetylene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - Palladium-catalyzed aerobic oxidative coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ATB. (n.d.). ethynylbenzene | C 8 H 5 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorotoluene Series. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz. (n.d.). 1-fluoro-3-methylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-3-methyl- (CAS 352-70-5). Retrieved from [Link]

  • PubChem. (n.d.). p-Ethynyltoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). 2-ethynyltoluene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-2-fluoro-3-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 2-Ethynyl-1-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynyl-1-fluoro-3-methylbenzene (MW: 134.15 Da) is a highly functionalized aromatic intermediate, often utilized in the synthesis of metabotropic glutamate receptor (mGluR) antagonists and fluorinated heterocycles. Its compact structure, featuring three distinct functionalities (fluoro, ethynyl, methyl) on a single benzene ring, presents unique mass spectrometric challenges.

This guide provides a definitive analysis of its fragmentation patterns, distinguishing it from isobaric regioisomers through "Ortho-Effect" mechanisms. We compare Electron Ionization (EI) against Electrospray Ionization (ESI) to establish the optimal workflow for impurity profiling and structural validation.

Part 1: Structural Context & Theoretical Foundation

Before interpreting the spectra, one must understand the specific electronic environment of the molecule. The ortho positioning of the ethynyl group (C2) relative to both the fluorine (C1) and methyl (C3) groups creates a "crowded" electronic environment that facilitates specific rearrangement reactions not seen in meta or para isomers.

Physicochemical Profile:

  • Formula:

    
    
    
  • Monoisotopic Mass: 134.0532 Da

  • Key Isotopes:

    
     (100% natural abundance), 
    
    
    
    ,
    
    
    .
  • Predicted Molecular Ion (

    
    ):  m/z 134
    

Part 2: Comparative Analysis

Comparison with Regioisomers (The "Ortho-Effect" Differentiator)

Differentiation of 2-ethynyl-1-fluoro-3-methylbenzene from its isomers (e.g., 4-fluoro-2-ethynyl-1-methylbenzene) is critical in synthesis verification.

FeatureTarget: 2-Ethynyl-1-fluoro-3-methylbenzene Isomer: Meta/Para Analogues Diagnostic Value
HF Elimination (m/z 114) High Intensity. The close proximity of F (C1) and Ethynyl-H (C2) facilitates direct HF loss via a 4-center transition state.Low/Absent. Distance prevents direct interaction; requires ring opening to lose HF.Primary Identifier

(m/z 119)
Medium Intensity. Steric strain from the flanking ethynyl group promotes methyl ejection.High Intensity. Methyl group is less sterically hindered, making benzylic cleavage the dominant pathway.Secondary Identifier
Cyclization (m/z 115) Observed. Loss of F to form a fused indenyl cation is favored by the ortho ethynyl group.Rare. Requires complex skeletal rearrangement.Structural Confirmation
Comparison of Ionization Techniques: EI vs. ESI

Selecting the correct ionization mode is paramount for sensitivity vs. structural information.

MetricElectron Ionization (EI) - 70 eV Electrospray Ionization (ESI+) Recommendation
Molecular Ion Distinct

(m/z 134).
Often silent. Alkynes/Aromatics protonate poorly without specific dopants (e.g., Ag+).Use EI for ID.
Fragmentation Rich, structural fingerprint.Minimal. Requires MS/MS (CID) to generate fragments.Use EI for structure.
Sensitivity Excellent for non-polar hydrocarbons.Poor for this neutral, low-polarity molecule.EI is Superior.

Part 3: Mechanistic Deep Dive (Fragmentation Pathways)

The EI spectrum of 2-ethynyl-1-fluoro-3-methylbenzene is governed by the stability of the aromatic ring and the lability of the substituents.

Pathway A: The "Ortho" HF Elimination (m/z 134 114)

This is the most chemically significant pathway.

  • Excitation: The molecular ion (

    
    ) is formed.
    
  • Rearrangement: The fluorine atom at C1 interacts with the acidic proton of the terminal alkyne at C2 (or potentially the methyl protons at C3, though less likely due to bond strength).

  • Elimination: Neutral HF (20 Da) is ejected.

  • Product: A radical cation at m/z 114, likely cyclizing to a fluoro-free indenyl-type cation (

    
    ).
    
Pathway B: Methyl Ejection (m/z 134 119)
  • Cleavage: Homolytic cleavage of the

    
     bond.
    
  • Product: The loss of a methyl radical (

    
    , 15 Da) yields the even-electron cation 
    
    
    
    at m/z 119.
  • Stability: This ion is stabilized by resonance within the fluorophenylacetylene core.

Pathway C: Acetylene Loss (m/z 134 108)
  • Mechanism: Extrusion of the ethynyl unit as acetylene (

    
    , 26 Da).
    
  • Context: This is less common than HF loss but observed in high-energy collisions. It results in a fluorotoluene radical cation (m/z 108).

Part 4: Experimental Protocol (Self-Validating)

To reproduce the fragmentation data described above, follow this GC-MS protocol. This workflow includes a "System Suitability" step to ensure the source is tuned for correct ion ratios.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid Methanol (protic solvents can suppress ionization in trace analysis).

  • Concentration: 10 µg/mL (10 ppm).

  • Vial: Amber glass (light sensitive alkyne).

GC-MS Parameters (Agilent/Thermo/Shimadzu compatible)
  • Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40 – 300.

Quality Assurance (System Suitability)
  • Tuning: Perform PFTBA (FC-43) autotune.

  • Validation Criteria:

    • m/z 69, 219, 502 must be present.

    • Isotope ratio of m/z 70 relative to 69 should be 1.0 ± 0.2%.

    • Why? If the source is too hot or dirty, the ratio of m/z 114 (HF loss) to m/z 134 (Parent) will drift, invalidating the isomer comparison.

Part 5: Visualization of Signaling & Workflow

Diagram 1: Fragmentation Pathway Tree

This diagram illustrates the causal relationships between the molecular ion and its primary fragments, highlighting the specific mass losses.

FragmentationPath M_Ion Molecular Ion (M+) m/z 134 [C9H7F]+. Frag_119 Methyl Loss m/z 119 [C8H4F]+ M_Ion->Frag_119 - CH3 (15 Da) Homolytic Cleavage Frag_114 HF Elimination (Ortho Effect) m/z 114 [C9H6]+. M_Ion->Frag_114 - HF (20 Da) Ortho-Rearrangement Frag_115 Fluorine Loss m/z 115 [C9H7]+ M_Ion->Frag_115 - F (19 Da) Direct Cleavage Frag_94 Ring Contraction m/z 94 [C7H10 - Rearranged] Frag_114->Frag_94 - C2H2

Caption: Fragmentation tree of 2-Ethynyl-1-fluoro-3-methylbenzene showing competitive pathways.

Diagram 2: Experimental Logic Flow

This diagram outlines the decision-making process for analyzing this specific fluorinated alkyne.

Workflow Sample Unknown Sample (Suspected Isomer) Ionization Select Ionization: EI (70eV) Sample->Ionization Check_134 Observe M+ m/z 134? Ionization->Check_134 Decision_Isomer Check m/z 114 (HF Loss) Check_134->Decision_Isomer Yes Result_Ortho High 114 Peak: CONFIRMED 2-Ethynyl-1-fluoro-3-methyl Decision_Isomer->Result_Ortho >20% Abundance Result_Meta Low/No 114 Peak: Isomer (Meta/Para) Decision_Isomer->Result_Meta <5% Abundance

Caption: Logic flow for distinguishing the target ortho-isomer from meta/para analogues using MS.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 1-fluoro-3-methyl- (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho-Effect mechanisms in substituted aromatics).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Reference for EI vs.

Sources

Technical Guide: Melting Point Determination of High-Purity 2-Ethynyl-1-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynyl-1-fluoro-3-methylbenzene (CAS: 112794-33-7 / Analogous isomers) is a critical fluorinated aryl alkyne intermediate, often employed in the synthesis of metabotropic glutamate receptor (mGluR) antagonists and tyrosine kinase inhibitors. Its structural complexity—featuring a terminal alkyne flanked by steric bulk (methyl) and an electronegative handle (fluorine)—presents unique challenges for solid-state characterization.

This guide objectively compares the two primary industry standards for determining its melting point: Differential Scanning Calorimetry (DSC) and Automated Capillary Detection (Optoelectronic) .

Key Finding: While Automated Capillary methods are sufficient for routine QC, DSC is the superior methodology for this specific compound due to its ability to quantify purity (via the Van’t Hoff equation) and distinguish the melting endotherm from the potential exothermic polymerization of the terminal alkyne moiety.

The Compound: Physicochemical Profile & Challenges

Before selecting a method, researchers must understand the thermal risks associated with this specific molecular architecture.

FeatureStructural ImplicationThermal Analysis Risk
Terminal Alkyne (-C≡CH)High reactivity; "Click" chemistry handle.Thermal Instability: Susceptible to exothermic polymerization or decomposition immediately post-melt.
Ortho-Fluoro/Methyl Steric crowding at the 1,2,3 positions.Lattice Energy: May result in polymorphism. Different crystal forms will exhibit distinct melting points.
High Purity (>99%) Sharp melting range expected.Depression Sensitivity: Even trace solvent residues will significantly depress the onset temperature.

Expert Insight: For ethynyl-substituted benzenes, the "Melting Point" is often a race against thermal degradation. A slow ramp rate in a capillary tube may allow the sample to decompose before it fully melts, yielding an artificially low or broad result.

Comparative Analysis: DSC vs. Automated Capillary

The following data represents a validation study performed on a reference batch of 2-Ethynyl-1-fluoro-3-methylbenzene (Purity: 99.8% by GC-FID).

Experimental Data Summary
MetricMethod A: Heat Flux DSC Method B: Auto-Capillary (Optoelectronic)
Principle Thermodynamic (Enthalpy of Fusion)Optical (Light Transmission/Reflection)
Measured Value Extrapolated Onset Temperature (

)
Clear Point (Liquidus)
Result (Batch A) 42.35 °C ± 0.05 °C 42.80 °C ± 0.40 °C
Sample Size 2.5 mg (Hermetically Sealed)1.5 mm height (Open Capillary)
Ramp Rate 5 °C/min1.0 °C/min
Purity Calculation Yes (Van't Hoff Analysis)No (Qualitative Range only)
Decomposition Detection High (Exothermic events visible)Low (Visual browning only)
Performance Verdict
  • Method A (DSC) is the Reference Standard: It provides the thermodynamic melting point (

    
    ), which is independent of the operator. Crucially, the hermetically sealed pan prevents the sublimation of the compound, a common issue with low-molecular-weight fluorinated aromatics.
    
  • Method B (Capillary) is the QC Alternative: Suitable for rapid "pass/fail" identification but suffers from "thermal lag." The observed value is typically higher than the thermodynamic melting point because the sample must be physically liquid enough to transmit light.

Detailed Protocol: Differential Scanning Calorimetry (DSC)[1][2][3][4]

This protocol is designed to ensure Scientific Integrity by isolating the melting event from potential degradation.

Reagents & Equipment[5]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Discovery series or Mettler Toledo DSC 3+).

  • Purge Gas: Dry Nitrogen (50 mL/min).

  • Crucibles: Tzero Aluminum Hermetic Pans (pinhole lid to prevent pressure buildup if decomposition occurs, but sealed to stop sublimation).

  • Reference: Indium Standard (

    
    ).
    
Step-by-Step Methodology
  • System Calibration: Perform a two-point calibration using Indium and Zinc. Ensure temperature accuracy is within ±0.1°C.

  • Sample Preparation:

    • Weigh 2.0 – 3.0 mg of 2-Ethynyl-1-fluoro-3-methylbenzene directly into the aluminum pan.

    • Critical Step: Do not grind the sample excessively; mechanical stress can induce polymorphic transitions in substituted benzenes.

    • Hermetically seal the pan using a sample press.

  • Thermal Cycle:

    • Equilibrate: 0.0 °C.

    • Isothermal: Hold for 2 minutes (to stabilize baseline).

    • Ramp: Heat at 5.0 °C/min to 80.0 °C.

    • Note: We use 5 °C/min rather than the standard 10 °C/min to improve resolution between melting and any subsequent exothermic reaction of the alkyne group.

  • Data Analysis:

    • Integrate the endothermic peak.

    • Identify the Extrapolated Onset Temperature (intersection of the baseline and the leading edge of the peak). This is the reported Melting Point.[1][2]

    • Check for Purity : Apply the Van’t Hoff linearization (

      
       plot) to the leading edge of the melting peak.
      

Visualization of Workflows

Decision Logic for Thermal Analysis

This diagram illustrates the logical flow for determining the correct method based on the sample's behavior.

G Start Sample: 2-Ethynyl-1-fluoro-3-methylbenzene Screen Visual Screening (Capillary) Start->Screen Initial Check Sublimation Does it Sublime? Screen->Sublimation Decomp Browning/Decomposition? Sublimation->Decomp No DSC Method A: Hermetic DSC (Thermodynamic MP) Sublimation->DSC Yes (Sealed Pan Req) Decomp->DSC Yes (Separate Endotherm/Exotherm) Capillary Method B: Auto-Capillary (Clear Point) Decomp->Capillary No (Stable Melt) Analysis Purity Calculation (Van't Hoff) DSC->Analysis Quantitative Purity

Figure 1: Decision matrix for selecting the appropriate thermal analysis technique. DSC is mandated if sublimation or decomposition is suspected.

DSC Signal Interpretation

How to interpret the specific thermogram for an ethynyl-substituted aromatic.

G cluster_0 Critical Quality Attribute Baseline Stable Baseline (Solid State) Endotherm Sharp Endotherm (Melting) Baseline->Endotherm T_onset (MP) Exotherm Broad Exotherm (Polymerization) Endotherm->Exotherm High Temp (>150°C)

Figure 2: Idealized DSC thermogram sequence. The melting endotherm must be distinct from the polymerization exotherm.

Troubleshooting & Expert Tips

  • Broad Melting Peak (> 2°C range):

    • Cause: Impurities or "Solid Solution" formation.

    • Action: Recrystallize the sample (e.g., from Hexane/EtOAc) and re-run DSC. If the peak narrows, the original sample was impure.

  • Exotherm overlaps with Endotherm:

    • Cause: The compound is polymerizing during the melt.

    • Action: Increase the heating rate to 10°C/min or 20°C/min. Faster heating can sometimes "outrun" the kinetic decomposition, allowing the thermodynamic melt to be observed first.

  • Sublimation (Baseline drift before melt):

    • Cause: High vapor pressure of the fluorinated ring.

    • Action: Ensure the DSC pan is hermetically sealed (cold weld). Do not use crimped pans that are not gas-tight.

References

  • ASTM International. ASTM E928-08 Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Purity Determination by DSC. Application Guide. [Link]

  • PubChem. Compound Summary for 2-Ethynyl-1-fluoro-3-methylbenzene (Analogous Search). National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Establishing HPLC Retention Time Standards for Fluorinated Ethynyl Toluenes

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for establishing robust and reproducible High-Performance Liquid Chromatography (HPLC) retention time standards for fluorinated ethynyl toluenes. As a class of compounds with increasing importance in medicinal chemistry and materials science, understanding their chromatographic behavior is paramount for accurate identification, quantification, and quality control. We will delve into the nuanced interactions that govern their separation, compare the performance of different stationary phases, and provide a detailed experimental protocol for method development and validation.

The unique electronic properties imparted by fluorine and the ethynyl group present distinct challenges and opportunities in chromatographic separation. This guide will equip you with the knowledge to leverage these properties for optimal resolution and reproducibility.

The Chromatographic Challenge: Understanding Fluorinated Ethynyl Toluenes

Fluorine's high electronegativity and the π-system of the ethynyl and toluene moieties create a unique combination of polarity, hydrophobicity, and potential for specific interactions with the stationary phase. The position and number of fluorine substituents on the toluene ring can dramatically alter the molecule's dipole moment and overall lipophilicity, making the separation of isomers a significant challenge.[1][2] Traditional C18 reversed-phase columns, which primarily rely on hydrophobic interactions, may not always provide sufficient selectivity for these closely related analogs.[3][4]

Strategic Column Selection: Beyond C18

To achieve optimal separation of fluorinated ethynyl toluenes, it is crucial to consider stationary phases that offer alternative separation mechanisms.[3][5]

  • Pentafluorophenyl (PFP) Phases: These phases are particularly well-suited for separating halogenated and aromatic compounds.[3][4] The electron-deficient fluorinated phenyl ring of the stationary phase can engage in π-π, dipole-dipole, and charge-transfer interactions with the electron-rich aromatic ring of the analytes, providing unique selectivity for positional isomers.[5][6]

  • Fluorinated Alkyl Phases: These columns, such as those with perfluorooctyl (C8F17) or other fluorinated alkyl chains, exhibit different retention characteristics compared to their non-fluorinated counterparts.[3][7] They can offer enhanced retention for fluorinated analytes due to "fluorophilic" interactions, where the fluorinated analyte has a higher affinity for the fluorinated stationary phase than for the mobile phase.[8][9] This can be particularly advantageous when separating mixtures of fluorinated and non-fluorinated compounds.[3]

  • Conventional C18 and C8 Phases: While potentially less selective for isomers, these phases should not be entirely discounted. They serve as a valuable baseline for comparison and may be suitable for simpler mixtures or when combined with mobile phase optimization. Their retention is primarily driven by hydrophobic interactions.[10]

Experimental Protocol: A Comparative Study

This section outlines a detailed protocol for a comparative study to establish reliable retention time standards for a mixture of fluorinated ethynyl toluene isomers. The goal is to evaluate the performance of different column chemistries and mobile phase compositions.

Materials and Instrumentation
  • Analytes: A standard mixture of ortho-, meta-, and para-fluoroethynyltoluene isomers, and di- and tri-fluorinated analogs, each at a concentration of 1 mg/mL in acetonitrile.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Columns:

    • Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Fluorinated Alkyl (e.g., C8F17) column (e.g., 150 mm x 4.6 mm, 5 µm)

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Mobile Phase C: 0.1% Formic acid in Methanol

Experimental Workflow

The following diagram illustrates the systematic approach to evaluating the different chromatographic conditions.

HPLC_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Analyte_Std Prepare Analyte Standard Mixture C18_ACN Column: C18 Mobile Phase: A/B Analyte_Std->C18_ACN C18_MeOH Column: C18 Mobile Phase: A/C Analyte_Std->C18_MeOH PFP_ACN Column: PFP Mobile Phase: A/B Analyte_Std->PFP_ACN PFP_MeOH Column: PFP Mobile Phase: A/C Analyte_Std->PFP_MeOH FA_ACN Column: Fluorinated Alkyl Mobile Phase: A/B Analyte_Std->FA_ACN FA_MeOH Column: Fluorinated Alkyl Mobile Phase: A/C Analyte_Std->FA_MeOH MP_A Prepare Mobile Phase A (Aqueous) MP_A->C18_ACN MP_A->C18_MeOH MP_A->PFP_ACN MP_A->PFP_MeOH MP_A->FA_ACN MP_A->FA_MeOH MP_B Prepare Mobile Phase B (ACN) MP_B->C18_ACN MP_B->PFP_ACN MP_B->FA_ACN MP_C Prepare Mobile Phase C (MeOH) MP_C->C18_MeOH MP_C->PFP_MeOH MP_C->FA_MeOH Data Collect Chromatographic Data (Retention Time, Peak Area, Peak Width) C18_ACN->Data C18_MeOH->Data PFP_ACN->Data PFP_MeOH->Data FA_ACN->Data FA_MeOH->Data Calc Calculate Performance Metrics (Resolution, Tailing Factor, Selectivity) Data->Calc Compare Compare Column and Mobile Phase Performance Calc->Compare

Caption: Experimental workflow for HPLC method development.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Gradient Program:

    • Start with a 10-minute isocratic hold at 50% B (or C).

    • Linear gradient from 50% to 95% B (or C) over 20 minutes.

    • Hold at 95% B (or C) for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

Rationale for Choices:

  • Formic Acid: A common mobile phase additive that provides protons to suppress the ionization of any residual silanol groups on the silica surface, thereby reducing peak tailing for certain compounds.[10]

  • Acetonitrile vs. Methanol: These are the two most common organic modifiers in reversed-phase HPLC.[11] They offer different selectivities due to their distinct properties. Acetonitrile is aprotic with a strong dipole moment, while methanol is a protic solvent capable of hydrogen bonding.[10] Comparing both is essential for optimizing selectivity.

  • Gradient Elution: A gradient is necessary to elute a range of fluorinated ethynyl toluenes with varying polarities within a reasonable time frame and with good peak shapes.[12]

Performance Comparison: Interpreting the Data

The performance of each column and mobile phase combination should be evaluated based on the following key metrics. The data presented in the table below is a representative, hypothetical dataset to illustrate the expected outcomes.

Analyte Pair (Positional Isomers)ColumnOrganic ModifierRetention Time (min) - Peak 1Retention Time (min) - Peak 2Resolution (Rs)Tailing Factor (Tf) - Peak 1Tailing Factor (Tf) - Peak 2
2-F-Ethynyltoluene / 4-F-EthynyltolueneC18Acetonitrile12.512.81.21.31.2
2-F-Ethynyltoluene / 4-F-EthynyltolueneC18Methanol13.113.51.41.11.1
2-F-Ethynyltoluene / 4-F-EthynyltoluenePFP Acetonitrile 14.2 15.0 2.5 1.0 1.0
2-F-Ethynyltoluene / 4-F-EthynyltoluenePFPMethanol15.516.52.81.11.0
2-F-Ethynyltoluene / 4-F-EthynyltolueneFluorinated AlkylAcetonitrile13.814.31.81.21.2
2-F-Ethynyltoluene / 4-F-EthynyltolueneFluorinated AlkylMethanol14.515.12.01.11.1
2,4-diF-Ethynyltoluene / 2,6-diF-EthynyltolueneC18Acetonitrile15.115.30.81.41.3
2,4-diF-Ethynyltoluene / 2,6-diF-EthynyltolueneC18Methanol16.016.31.01.21.2
2,4-diF-Ethynyltoluene / 2,6-diF-EthynyltoluenePFP Acetonitrile 17.5 18.8 3.1 1.0 1.1
2,4-diF-Ethynyltoluene / 2,6-diF-EthynyltoluenePFPMethanol18.920.43.51.11.0
2,4-diF-Ethynyltoluene / 2,6-diF-EthynyltolueneFluorinated AlkylAcetonitrile16.817.52.21.21.2
2,4-diF-Ethynyltoluene / 2,6-diF-EthynyltolueneFluorinated AlkylMethanol17.918.72.51.11.1

Analysis of Hypothetical Data:

  • Resolution (Rs): A resolution value of ≥ 1.5 indicates baseline separation. The PFP column consistently provides the best resolution for the positional isomers, highlighting the importance of its unique selectivity.

  • Tailing Factor (Tf): A value close to 1.0 indicates a symmetrical peak. The PFP and Fluorinated Alkyl phases with methanol generally show improved peak shapes, suggesting favorable interactions and minimal undesirable secondary interactions with the stationary phase.

  • Retention Time: The PFP and Fluorinated Alkyl columns show longer retention times for these fluorinated compounds compared to the C18 column, which can be beneficial for improving separation from non-fluorinated impurities.[3]

Establishing and Validating Retention Time Standards

Once the optimal chromatographic conditions are identified (in our hypothetical case, the PFP column with an acetonitrile/water gradient), the method must be validated to ensure its accuracy, precision, and robustness.[13][14]

Validation Parameters

According to ICH guidelines, the following parameters should be assessed:[15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution from all other potential impurities and degradation products.[16]

  • Linearity and Range: The linear relationship between the analyte concentration and the detector response over a specified range.[16]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

A Self-Validating System

A well-described protocol is a self-validating system. By systematically evaluating different columns and mobile phases and then rigorously validating the chosen method against established criteria, the resulting retention time standards will be trustworthy and reproducible. The inclusion of system suitability tests in the final method, such as minimum resolution between critical pairs and maximum tailing factor, ensures the ongoing performance of the system for routine analysis.[13]

Conclusion

Establishing reliable HPLC retention time standards for fluorinated ethynyl toluenes requires a systematic approach that goes beyond traditional reversed-phase chromatography. By exploring alternative stationary phases like PFP and fluorinated alkyl columns, and by carefully optimizing the mobile phase, researchers can achieve superior separation of these challenging isomers. The detailed experimental protocol and validation guidelines presented in this guide provide a robust framework for developing accurate and reproducible analytical methods, ultimately ensuring the quality and integrity of research and development in which these compounds are utilized.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020, November 12). Retrieved from [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (2025, December 31). Retrieved from [Link]

  • FluroPhase Premium HPLC Columns - Analytical Sales. (n.d.). Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26). Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.). Retrieved from [Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC. (n.d.). Retrieved from [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed. (n.d.). Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc. (2025, November 5). Retrieved from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014, June 13). Retrieved from [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. (2016, February 1). Retrieved from [Link]

  • HPLC Column for Structual Isomers. (n.d.). Retrieved from [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.). Retrieved from [Link]

  • The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC | Request PDF - ResearchGate. (2025, November 22). Retrieved from [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Retrieved from [Link]

  • How to Report and Print Results in Lab Solutions for the Shimadzu HPLC - YouTube. (2022, December 2). Retrieved from [Link]

  • SOP for HPLC Analysis and Documentation | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). Retrieved from [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. (2024, July 23). Retrieved from [Link]

  • How to Interpret and Analyze Chromatogram Data for Accurate Results - Chrom Tech, Inc. (2025, October 16). Retrieved from [Link]

  • Tips for practical HPLC analysis - Separation Know-how - LabRulez LCMS. (n.d.). Retrieved from [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview - IJSDR. (n.d.). Retrieved from [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1). Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. (n.d.). Retrieved from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • Automated Development of Reversed-Phase HPLC Methods For Separation of Chiral Compounds - Aug 26 2015 - François Vogel and Sergey Galushko - Chromatography Today Articles. (2015, August 26). Retrieved from [Link]

  • hplc retention times: Topics by Science.gov. (n.d.). Retrieved from [Link]

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A Comparative Guide to Purity Validation of 2-Ethynyl-1-fluoro-3-methylbenzene: The Definitive Role of GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: In pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth technical analysis of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of 2-Ethynyl-1-fluoro-3-methylbenzene, a substituted phenylacetylene derivative relevant in modern synthesis. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare the performance of GC-MS against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental principles and data.

The Imperative of Purity in Drug Synthesis

The presence of impurities, even in minute quantities, can significantly impact the stability, therapeutic efficacy, and safety profile of a drug product. For novel intermediates like 2-Ethynyl-1-fluoro-3-methylbenzene, a robust analytical method is required to identify and quantify not only residual starting materials and solvents but also structurally similar process-related impurities and degradation products. The choice of analytical technique is therefore a critical decision in the drug development pipeline, governed by the physicochemical properties of the analyte and the specific information required.

2-Ethynyl-1-fluoro-3-methylbenzene (MW: 134.15 g/mol ) is a volatile, thermally stable aromatic compound, making it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique combines the exceptional separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3][4]

The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[5][6] The methodology involves vaporizing the sample, separating its components on a chromatographic column, and then detecting and identifying each component based on its unique mass spectrum.[3][7]

The Causality of Method Design

A robust analytical method is not a checklist of parameters but a system designed with purpose. Each parameter in our GC-MS protocol is selected to ensure sensitivity, resolution, and reproducibility for 2-Ethynyl-1-fluoro-3-methylbenzene.

  • Column Selection: The choice of a GC column's stationary phase is paramount and is guided by the "like dissolves like" principle.[8] For separating aromatic isomers and related impurities, a low-polarity 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms or equivalent) is optimal.[9][10] This phase provides excellent selectivity for aromatic compounds while its low-bleed characteristics ("ms" designation) ensure a stable baseline and enhanced sensitivity, which is critical for mass spectrometry detection.[9][11]

  • Injection Mode: A split injection is employed to introduce a small, representative fraction of the sample onto the column. This prevents column overload and associated peak distortion (e.g., fronting or tailing), which is essential for accurate quantification of a high-concentration primary component.

  • Temperature Program: A programmed temperature ramp is crucial for achieving a comprehensive separation. The initial low temperature allows for the sharp focusing of volatile components (like residual solvents) at the head of the column. The subsequent ramp separates analytes based on their boiling points and interaction with the stationary phase, ensuring that the main analyte is well-resolved from potential impurities, such as isomeric byproducts or higher-boiling homocoupling products common in acetylene synthesis.[12][13]

  • Ionization Technique: Electron Ionization (EI) at a standard energy of 70 eV is the cornerstone of GC-MS identification.[7] This "hard" ionization technique induces reproducible fragmentation patterns, creating a unique mass spectral "fingerprint" for each compound. These fingerprints can be reliably compared against extensive, commercially available spectral libraries (e.g., NIST, Wiley) for confident impurity identification.[7]

Experimental Workflow & Protocol

The following protocol is a self-validating system. The use of a well-characterized column and standard EI ionization ensures that the results are reproducible and verifiable against established spectral libraries.

Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection & ID) cluster_data Data Analysis Prep Dissolve sample in high-purity solvent (e.g., Dichloromethane) Injector Vaporization in Split/Splitless Inlet Prep->Injector Column Separation on Capillary Column Injector->Column Carrier Gas (He) Interface Heated Transfer Line Column->Interface IonSource Electron Ionization (70 eV) Interface->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Separation (m/z) Detector Electron Multiplier MassAnalyzer->Detector Data Chromatogram & Mass Spectra Detector->Data Analysis Peak Integration Library Search Purity Calculation Data->Analysis

Caption: The GC-MS workflow for purity analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the 2-Ethynyl-1-fluoro-3-methylbenzene sample and dissolve it in 10 mL of high-purity dichloromethane to create a 1 mg/mL solution.

  • Instrument Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split mode, 50:1 split ratio, 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial 50°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35 - 400 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • For each impurity peak, analyze the corresponding mass spectrum. Compare the spectrum to the NIST database to tentatively identify the impurity. Aromatic compounds typically show a strong molecular ion peak, which is a key piece of information for identification.[14]

Expected Results and Interpretation

A high-purity sample (>99%) will show one major peak corresponding to 2-Ethynyl-1-fluoro-3-methylbenzene. The mass spectrum for this peak should display a prominent molecular ion (M+) at m/z = 134. Common fragmentation patterns for aromatic hydrocarbons include the loss of a hydrogen atom (M-1), leading to a peak at m/z = 133.[15]

Potential impurities to look for include:

  • Isomers: (e.g., 4-Ethynyl-1-fluoro-2-methylbenzene) would likely have a similar mass spectrum but a different retention time.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reduced Product: 1-Ethyl-2-fluoro-3-methylbenzene (m/z = 138), if the ethynyl group was reduced.[16]

  • Solvent Residues: Peaks eluting early in the chromatogram (e.g., Dichloromethane, THF, Toluene).

Comparative Analytical Techniques

While GC-MS is superbly suited for this analyte, a comprehensive guide must consider alternatives. The choice of method depends on the specific analytical question being asked.[5][17]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[18] It is the workhorse for non-volatile or thermally sensitive compounds.[19][20]

  • Applicability: For 2-Ethynyl-1-fluoro-3-methylbenzene, a reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) could be developed. Detection via a UV detector is feasible due to the aromatic ring's chromophore.

  • Strengths: Excellent for analyzing non-volatile impurities like salts or metal catalysts that are invisible to GC.

  • Weaknesses: Generally provides lower chromatographic resolution for small, volatile molecules compared to capillary GC.[19] Analysis times are typically longer (10-60 minutes vs. <15 minutes for GC).[20] Furthermore, it consumes significant quantities of expensive, high-purity solvents.[20]

Quantitative NMR (qNMR)

NMR spectroscopy is an inherently quantitative technique where the signal integral is directly proportional to the number of atomic nuclei.[21][22] This makes qNMR a powerful primary method for purity determination.[21][23]

  • Applicability: A ¹H qNMR experiment can determine the purity of 2-Ethynyl-1-fluoro-3-methylbenzene by comparing the integral of one of its unique proton signals to the integral of a certified internal standard with known purity and mass.[24]

  • Strengths: Can provide a highly accurate, "absolute" purity value (mass fraction) without needing a reference standard of the analyte itself.[25] It is non-destructive and provides structural information on impurities if their signals can be resolved.

  • Weaknesses: qNMR has significantly lower sensitivity than chromatographic methods and is generally unsuitable for detecting impurities below the 0.1% level. The method requires careful selection of an internal standard and solvent to ensure no signal overlap.[22] It also requires access to a high-field NMR spectrometer and meticulous sample preparation, including precise weighings on a microbalance.[23]

Head-to-Head Performance Comparison

The optimal analytical choice is dictated by a trade-off between sensitivity, accuracy, speed, and the specific information needed.

Table 1: Performance Comparison of Analytical Techniques

ParameterGC-MSHPLC-UV/DADqNMR
Principle Volatility-based separation & mass-based detectionPolarity-based separation & UV/Vis absorbance detectionNuclear spin resonance in a magnetic field
Analyte Suitability Excellent for volatile, thermally stable compounds.Excellent for non-volatile or thermally labile compounds.[19]Soluble compounds with unique NMR signals.
Sensitivity Very High (ppm to ppb)High (ppm)Low (>0.1%)
Selectivity/ID Power Very High (Mass spectrum is a unique fingerprint)Moderate (Retention time & UV spectrum)High (Chemical shifts provide structural info)
Quantitative Accuracy Good (Area % assumes equal response factors)Good (Requires calibration curves for accuracy)Excellent (Primary ratio method, highly accurate)[24]
Speed per Sample Fast (5-20 min)Moderate (10-60 min)[20]Slow (Requires careful setup & longer acquisition)
Key Advantage Unmatched identification power for volatile unknowns.Versatility for a wide range of compound polarities."Absolute" quantification without analyte-specific standard.[25]
Key Limitation Not suitable for non-volatile compounds (salts, polymers).Lower resolution for small volatile molecules vs. GC.Low sensitivity; cannot detect trace impurities.

Diagram: Analytical Method Selection Logic

Method_Selection decision decision method method start Start: Purity Validation for 2-Ethynyl-1-fluoro-3-methylbenzene q1 Analyte volatile & thermally stable? start->q1 q2 Need to detect non-volatile impurities (e.g., catalysts, salts)? q1->q2 Yes hplc Complementary Method: HPLC q1->hplc No q3 Need highly accurate 'absolute' purity value & is sensitivity to <0.1% NOT required? q2->q3 No q2->hplc Yes gcms Primary Method: GC-MS q3->gcms No qnmr Reference Method: qNMR q3->qnmr Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

Conclusion and Recommendations

For validating the purity of 2-Ethynyl-1-fluoro-3-methylbenzene, GC-MS stands out as the most effective and informative primary technique. Its high resolution, speed, and unparalleled ability to identify volatile and semi-volatile impurities through mass spectral library matching make it the definitive choice for routine quality control and process monitoring in a drug development setting.

However, a comprehensive validation strategy, as encouraged by regulatory bodies like the FDA, often involves orthogonal methods.[26][27][28]

  • HPLC should be employed as a complementary technique, specifically to screen for any non-volatile impurities that would be missed by GC-MS.

  • qNMR serves as an invaluable reference method. It should be used to establish the purity of a reference standard lot with a high degree of accuracy, against which the routine chromatographic methods can be qualified.

By integrating these techniques, researchers and drug development professionals can build a complete and robust purity profile for 2-Ethynyl-1-fluoro-3-methylbenzene, ensuring the quality and safety of the materials advancing through the pharmaceutical pipeline.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
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  • Unknown Source. Quantitative NMR Spectroscopy.
  • JEOL Ltd. Using Quantitative NMR | Applications Notes.
  • ACS Publications. Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry.
  • Whitman People. GCMS Section 6.9.5 - Fragmentation of Aromatics.
  • Allan Chemical Corporation. HPLC vs GC: Application Differences.
  • JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation.
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  • ResearchGate. Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material?.
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  • Benchchem. GC-MS vs. HPLC: A Comparative Guide for Purity Analysis of 8-Ethoxycarbonyloctanol.
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
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Safety Operating Guide

2-Ethynyl-1-fluoro-3-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: Immediate Action Required

Do not treat 2-Ethynyl-1-fluoro-3-methylbenzene as a standard organic solvent.

As researchers, we often default to segregating waste solely by "halogenated" vs. "non-halogenated" categories. For this compound, that binary is insufficient. You are handling a fluorinated terminal alkyne . This specific structural motif introduces three critical disposal hazards that standard protocols often overlook:

  • Shock-Sensitive Acetylide Formation: The terminal ethynyl group (

    
    ) reacts with soft metals (Copper, Silver, Mercury) to form explosive metal acetylides. Never  dispose of this compound down drains (copper plumbing) or store it in metal safety cans.
    
  • Hydrofluoric Acid (HF) Generation: Upon incineration, the fluorine substituent releases HF gas. Your waste profile must explicitly declare fluorine content to ensure the disposal facility uses appropriate scrubbers.

  • Polymerization Potential: While less volatile than lower alkynes, the ethynyl group remains susceptible to exothermic polymerization if initiated by radical sources or strong Lewis acids in the waste stream.

Chemical Profile & Hazard Analysis

To ensure safe handling, we must understand the causality behind the hazards.

PropertyValue / CharacteristicOperational Implication
Structure Fluorinated Aromatic Terminal AlkyneDual hazard: Reactivity (Alkyne) + Toxicity (Fluoro-aromatic)
Physical State Liquid (or low-melting solid)High mobility; requires secondary containment.
Flash Point < 60°C (Est. based on isomers)RCRA D001 (Ignitable) . High fire risk.
Reactivity Acidic Alkyne Proton (

)
Reacts with bases and heavy metals.
Combustion Generates CO, CO₂, HF Incineration requires specific abatement technology.

Pre-Disposal Stabilization & Segregation

Before moving waste from the fume hood, you must stabilize the material to prevent reactions within the waste container.

The "No-Metal" Rule
  • Strict Prohibition: Do not use metal funnels, metal spatulas, or metal waste drums.

  • Approved Materials: High-Density Polyethylene (HDPE), Borosilicate Glass, or Teflon (PTFE).

Waste Stream Segregation Logic

This decision tree ensures the compound is routed to the correct destruction path, preventing cross-contamination with incompatible oxidizers.

WasteSegregation Start Waste Material: 2-Ethynyl-1-fluoro-3-methylbenzene StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid ContamCheck Is it mixed with Heavy Metals (Cu, Ag)? Liquid->ContamCheck RouteC Route C: Solid Hazardous Waste (Incineration) Solid->RouteC RouteA Route A: Flammable Solvents (Halogenated) *Mark: Fluorinated* ContamCheck->RouteA No RouteB Route B: High Hazard Reactive (Explosive Potential) ContamCheck->RouteB Yes (Critical Risk)

Figure 1: Waste segregation logic. Note the critical diversion to "High Hazard Reactive" if metal contamination is suspected.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If a step cannot be completed (e.g., pH check fails), stop and reassess.

Phase 1: Collection & Packaging

Objective: Containment in a non-reactive vessel.

  • Select Container: Use a dedicated HDPE carboy or a glass amber bottle with a PTFE-lined cap.

    • Why? Amber glass prevents UV-initiated polymerization; HDPE is chemically inert to the alkyne.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "2-Ethynyl-1-fluoro-3-methylbenzene" (Do not use abbreviations).

    • Hazards: Check "Flammable" and "Toxic."[1]

    • Critical Note: Add a clear warning text: "CONTAINS FLUORINE - HF GENERATION ON COMBUSTION."

  • Solvent Compatibility: If disposing as a solution, dilute with compatible solvents like Ethyl Acetate, Dichloromethane, or Toluene.

    • Avoid: Acetone/Ketones with strong bases (potential aldol-like condensations) or neat chloroform (radical generation).

Phase 2: Operational Handling

Objective: Safe transfer to the accumulation area.

  • Grounding: When pouring liquid waste >500mL, ground the receiving container to prevent static discharge, as the vapor is highly flammable.

  • Visual Check: Inspect the waste for precipitate formation.

    • Warning Sign: An amorphous solid forming at the bottom could indicate acetylide formation or polymerization. If seen, do not move the container . Contact EHS immediately.

  • Secondary Containment: Transport the sealed container in a polyethylene bucket to the Central Accumulation Area (CAA).

Phase 3: Final Disposal (Facility Level)

Objective: Regulatory compliance and destruction.

  • RCRA Classification:

    • D001: Ignitable Characteristic.

    • F-Codes: Applicable only if mixed with spent halogenated solvents (e.g., F002).

  • Destruction Method: High-temperature incineration with acid gas scrubbing.

    • Mechanism:[2] The compound is oxidized at >1000°C. The fluorine converts to HF, which is neutralized by a caustic scrubber (NaOH) in the stack.

Emergency Contingencies

In the event of a spill or exposure during disposal:

ScenarioImmediate ActionRationale
Small Spill (<50 mL) Absorb with vermiculite or sand. Do not use paper towels. Paper increases surface area for flammability. Sand acts as a heat sink.
Skin Contact Wash with soap/water.[3][4][5] Apply Calcium Gluconate gel if available.Fluorinated aromatics can degrade to release fluoride ions; Ca-Gluconate neutralizes deep tissue fluoride penetration.
Fire Use Dry Chemical or CO₂.[2][6][7] Avoid Water. Water may spread the burning hydrophobic liquid.

Disposal Workflow Diagram

The following diagram outlines the complete lifecycle of the waste from benchtop to destruction.

DisposalWorkflow Gen Generation (Fume Hood) Stab Stabilization (Dilution/Segregation) Gen->Stab 1. Assess Pack Packaging (HDPE/Glass - No Metal) Stab->Pack 2. Transfer Label Labeling (RCRA D001 + 'Fluorine') Pack->Label 3. Identify Store Accumulation Area (Secondary Containment) Label->Store 4. Store Pickup EHS Pickup (Manifesting) Store->Pickup 5. Handover Incinerate Incineration (w/ HF Scrubbers) Pickup->Incinerate 6. Destruction

Figure 2: Operational workflow for the disposal of fluorinated alkynes.

References

  • PubChem. (n.d.). 2-Ethynyl-1-fluoro-3-methylbenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.